Lappaol B
Description
2(3H)-Furanone, 3-(((2S,3R)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl)methyl)-4-((3,4-dimethoxyphenyl)methyl)dihydro-, (3R,4R)- has been reported in Arctium lappa with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62359-60-8 |
|---|---|
Molecular Formula |
C31H34O9 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one |
InChI |
InChI=1S/C31H34O9/c1-35-25-8-5-17(12-27(25)37-3)9-20-16-39-31(34)21(20)10-18-11-22-23(15-32)29(40-30(22)28(13-18)38-4)19-6-7-24(33)26(14-19)36-2/h5-8,11-14,20-21,23,29,32-33H,9-10,15-16H2,1-4H3/t20-,21+,23-,29+/m0/s1 |
InChI Key |
KNSPNZVXPUCWMJ-WHNHDLKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)O[C@@H]([C@H]4CO)C5=CC(=C(C=C5)O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC |
Other CAS No. |
62359-60-8 |
Origin of Product |
United States |
Foundational & Exploratory
Lappaol B: A Technical Guide to its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol B is a lignan compound that has been isolated from the seeds of the burdock plant, Arctium lappa L.[1]. Lignans are a class of polyphenolic compounds with a wide range of reported biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and its physicochemical properties.
Natural Sources
The primary natural source of this compound is the seeds of Arctium lappa, a plant belonging to the Asteraceae family.[1] This plant is also known as burdock. While other lignans and bioactive compounds are found in the roots and leaves of Arctium lappa, the seeds are the specific plant part where this compound has been identified and from which it has been isolated.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its detection, isolation, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₄O₉ | --INVALID-LINK-- |
| Molecular Weight | 550.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | --INVALID-LINK-- |
Experimental Protocols: Isolation and Purification of this compound
The following protocol is a composite methodology based on the general principles of lignan isolation from Arctium lappa seeds. It should be adapted and optimized based on specific laboratory conditions and available equipment.
Extraction
The initial step involves the extraction of crude lignans from the seeds of Arctium lappa.
-
Starting Material: Dried seeds of Arctium lappa.
-
Solvent: 95% Ethanol.
-
Procedure:
-
Grind the dried seeds to a fine powder.
-
Macerate the powdered seeds in 95% ethanol at room temperature with constant stirring for 24 hours.
-
Filter the mixture and collect the ethanolic extract.
-
Repeat the extraction process with the remaining plant material two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Liquid-Liquid Partitioning
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Solvents: Hexane, Ethyl Acetate, n-Butanol, and Water.
-
Procedure:
-
Suspend the crude residue in distilled water.
-
Perform sequential extractions with solvents of increasing polarity: first with hexane, followed by ethyl acetate, and finally with n-butanol.
-
For each solvent, mix vigorously in a separatory funnel, allow the layers to separate, and collect the solvent layer. Repeat this process three times for each solvent.
-
Concentrate each solvent fraction under reduced pressure to obtain the hexane, ethyl acetate, and n-butanol soluble fractions. Lignans like this compound are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification
The ethyl acetate fraction, which is enriched with lignans, is further purified using column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel column packed with n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available) and concentrate under reduced pressure.
-
Further purification may be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, research on the closely related lignan, Lappaol F, provides valuable insights into its potential biological activities. Lappaol F has been shown to exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation and survival.
Hippo-YAP Signaling Pathway
Lappaol F has been demonstrated to inhibit the Hippo-YAP signaling pathway.[2] The YAP (Yes-associated protein) is a transcriptional co-activator that plays a crucial role in cell proliferation and organ size control. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of YAP, which in turn promotes cancer cell growth and survival. Lappaol F has been shown to downregulate the expression of YAP and its downstream target genes.
Caption: Lappaol F's inhibitory effect on the Hippo-YAP pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell survival, growth, and proliferation. Lappaol F has been shown to regulate this pathway. By inhibiting the PI3K/AKT pathway, Lappaol F can induce apoptosis and inhibit the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis.
References
The Biosynthesis of Lappaol B in Arctium lappa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaol B, a prominent lignan found in the seeds of Arctium lappa (burdock), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for optimizing its production through biotechnological approaches and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic reactions, and regulatory aspects. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Lignans are a large class of phenolic compounds derived from the oxidative coupling of two or more phenylpropanoid units. In Arctium lappa, a variety of lignans are synthesized, with arctigenin and its derivatives being particularly abundant in the seeds. This compound is a complex lignan formed through the coupling of two distinct lignan precursors, arctigenin and coniferyl alcohol. This guide will elucidate the multi-step enzymatic pathway responsible for the synthesis of these precursors and their final assembly into this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a convergence of two major pathways: the phenylpropanoid pathway, which supplies the basic building blocks, and the lignan-specific pathway, which elaborates these precursors into the final complex structure.
The Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol
The journey to this compound begins with the ubiquitous phenylpropanoid pathway, which converts L-phenylalanine into a variety of phenolic compounds, including the monolignol coniferyl alcohol. This pathway is a cornerstone of secondary metabolism in all higher plants.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Further Hydroxylations and Methylations: A series of hydroxylases and O-methyltransferases (OMTs) modify the aromatic ring, leading to the formation of feruloyl-CoA.
-
Reduction to Alcohol: Finally, a two-step reduction process catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) converts feruloyl-CoA to coniferyl alcohol.
Biosynthesis of Arctigenin
Arctigenin, the second precursor of this compound, is a dibenzylbutyrolactone lignan. Its biosynthesis begins with the oxidative coupling of two coniferyl alcohol molecules.
-
Oxidative Coupling to Pinoresinol: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is catalyzed by a laccase or peroxidase and is directed by a dirigent protein (DIR) to ensure the formation of the correct stereoisomer. Cell-free extracts from ripening seeds of Arctium lappa have been shown to catalyze the enantioselective formation of (-)-pinoresinol.[1]
-
Reduction to Secoisolariciresinol: Pinoresinol is then sequentially reduced to lariciresinol and then to secoisolariciresinol by the enzyme pinoresinol-lariciresinol reductase (PLR) .
-
Oxidation to Matairesinol: Secoisolariciresinol is oxidized to matairesinol by secoisolariciresinol dehydrogenase (SDH) .[2] Matairesinol is a key intermediate in the biosynthesis of many lignans.
-
Conversion of Matairesinol to Arctigenin: The final step in arctigenin biosynthesis involves the methylation of the hydroxyl group on one of the aromatic rings of matairesinol. This reaction is catalyzed by an O-methyltransferase (OMT) . While the specific OMT responsible for this conversion in Arctium lappa has not been definitively identified, it is a crucial step leading to the formation of arctigenin.
Final Assembly of this compound
The culmination of the biosynthetic pathway is the oxidative coupling of arctigenin and coniferyl alcohol to form this compound.
An in-vitro study has demonstrated that this final step is catalyzed by a peroxidase in the presence of hydrogen peroxide (H₂O₂).[3] The reaction involves the formation of phenoxy radicals from both arctigenin and coniferyl alcohol, which then couple to form the this compound structure. The inherent chirality of arctigenin plays a crucial role in directing the stereospecificity of this coupling, resulting in the formation of this compound without its diastereomeric isomer.[3] While the specific peroxidase isoenzymes and the potential involvement of dirigent proteins in this final step in Arctium lappa require further investigation, this enzymatic synthesis provides a clear model for the in vivo formation of this compound.
Quantitative Data
Quantitative analysis of lignans in Arctium lappa reveals significant variation depending on the plant part and genotype. The seeds are the primary repository of lignans, including the precursors to this compound.
| Compound | Plant Part | Genotype | Concentration Range | Reference |
| Arctiin | Seeds | Various | 9 - 36 mg/g DW | [4] |
| Arctigenin | Seeds | Various | - | [4] |
| Matairesinol | Seeds | Various | - | [5] |
| Total Lignans | Seeds | Various | Higher than roots | [6] |
| Total Caffeoylquinic Acids | Seeds | Various | Higher than roots | [6] |
| Arctiin | Roots | Various | Trace amounts | [6] |
Note: "-": data not explicitly provided in the cited source in a comparable format. DW: Dry Weight.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from the original report by Ichihara et al. (1981).[3]
Materials:
-
Arctigenin
-
Coniferyl alcohol
-
Phosphate buffer (pH 6.0)
-
Horseradish peroxidase (Grade II)
-
0.03% Hydrogen peroxide (H₂O₂)
-
Silica gel for chromatography
-
Appropriate organic solvents for chromatography
Procedure:
-
Dissolve arctigenin and coniferyl alcohol in phosphate buffer (pH 6.0).
-
Add horseradish peroxidase to the solution.
-
Initiate the reaction by adding 0.03% H₂O₂ at 25°C.
-
Allow the reaction to proceed, monitoring the formation of this compound by an appropriate method (e.g., TLC or HPLC).
-
Purify the reaction mixture using repeated silica gel chromatography to isolate this compound.
General Protocol for Peroxidase Activity Assay in Plant Extracts
This protocol provides a general method for determining peroxidase activity, which can be adapted for Arctium lappa extracts.
Materials:
-
Plant tissue (e.g., Arctium lappa seeds or leaves)
-
Liquid nitrogen
-
Extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Guaiacol solution
-
Hydrogen peroxide (H₂O₂) solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Grind a known weight of plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.
-
Homogenize the ground tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract. Keep on ice.
-
-
Peroxidase Assay:
-
In a cuvette, combine the extraction buffer, guaiacol solution, and the enzyme extract.
-
Initiate the reaction by adding the H₂O₂ solution and mix well.
-
Measure the increase in absorbance at a specific wavelength (e.g., 436 nm or 470 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the peroxidase activity.
-
Regulation of this compound Biosynthesis
The biosynthesis of lignans, including this compound, is tightly regulated in response to various developmental and environmental cues. While specific signaling pathways controlling this compound production in Arctium lappa are not fully elucidated, general principles of lignan biosynthesis regulation in plants are applicable.
-
Developmental Regulation: Lignan accumulation is often tissue-specific and developmentally regulated. In Arctium lappa, lignans are most abundant in the seeds, suggesting transcriptional upregulation of the biosynthetic genes during seed development.
-
Hormonal Regulation: Phytohormones such as jasmonates are known to be involved in the regulation of secondary metabolite production, including lignans, often as part of the plant's defense response.
-
Biotic and Abiotic Stress: The production of lignans can be induced by various stressors, including pathogen attack, wounding, and UV radiation. This induction is mediated by complex signaling cascades that often involve reactive oxygen species (ROS) and nitric oxide (NO). For instance, in Linum album cell cultures, putrescine-induced H₂O₂ generation, in concert with NO and Ca²⁺ signals, was shown to regulate the expression of key lignan biosynthetic genes.[7][8]
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Arctium lappa is a complex and fascinating process that involves the coordinated action of numerous enzymes. While the general framework of the pathway has been established, several key areas warrant further investigation. The identification and characterization of the specific O-methyltransferase that converts matairesinol to arctigenin, as well as the specific peroxidase isoenzymes and potential dirigent proteins involved in the final coupling step, are critical next steps. A deeper understanding of the regulatory networks that control the expression of the biosynthetic genes will be invaluable for developing strategies to enhance the production of this compound in Arctium lappa or through metabolic engineering in microbial or plant-based systems. This knowledge will ultimately facilitate the sustainable supply of this promising bioactive compound for pharmaceutical and nutraceutical applications.
References
- 1. Stereochemical Difference in Secoisolariciresinol Formation between Cell-free Extracts from Petioles and from Ripening Seeds of Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. youtube.com [youtube.com]
- 5. Natural lignans from Arctium lappa as antiaging agents in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis of caffeoylquinic acids and lignans in roots and seeds among various burdock (Arctium lappa) genotypes with high antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physical and chemical properties of Lappaol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol B is a lignan compound isolated from the seeds of the burdock plant, Arctium lappa. Lignans are a class of polyphenols widely distributed in the plant kingdom and are known for their diverse biological activities. While research on this compound is not as extensive as its analogue, Lappaol F, it holds potential for further investigation in various therapeutic areas. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its biological activities and relevant experimental protocols.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 62359-60-8 | [1][2][3] |
| Molecular Formula | C₃₁H₃₄O₉ | [1][2][3] |
| Molecular Weight | 550.6 g/mol | [1][2][3] |
| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | [4] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Purity | Typically >98% (as determined by HPLC, MS, and NMR) | [1][3] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. Commercial suppliers confirm the structure and purity using standard analytical techniques, but the raw data is often proprietary. Below is a summary of the expected spectroscopic characteristics based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in different chemical environments. Key signals would include those from aromatic protons, methoxy groups, methylene groups, and protons on the furanone and benzofuran rings. The specific chemical shifts and coupling constants would be crucial for complete structural elucidation.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for all 31 carbon atoms in the molecule, including those in the aromatic rings, methoxy groups, carbonyl group of the furanone ring, and the various aliphatic carbons.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak ([M]+) corresponding to its molecular weight of 550.6. Fragmentation patterns would be expected to arise from the cleavage of the various ether and ester linkages, as well as the loss of side chains. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Expected peaks include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretching: Bands in the 2850-3100 cm⁻¹ region corresponding to aromatic and aliphatic C-H bonds.
-
C=O stretching: A strong absorption band around 1760-1780 cm⁻¹ for the γ-lactone (furanone) carbonyl group.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the various ether and ester linkages.
Biological Activity and Signaling Pathways
Direct research on the biological activity of this compound is limited. One study has reported that this compound exhibits mild preferential cytotoxic activity against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions.
In contrast, the closely related lignan, Lappaol F , has been more extensively studied and has demonstrated significant anticancer and anti-inflammatory properties. These findings for Lappaol F may suggest potential avenues of research for this compound.
Anticancer Activity of Lappaol F
Lappaol F has been shown to suppress the growth of various cancer cell lines, including those of the cervix, colon, breast, and prostate.[3][5][6] Its mechanisms of action involve the induction of cell cycle arrest and apoptosis. Key signaling pathways implicated in the anticancer effects of Lappaol F include:
-
Hippo-YAP Pathway: Lappaol F has been found to inhibit the Yes-associated protein (YAP), a key transcriptional regulator in the Hippo pathway that is often dysregulated in cancer.[5] This inhibition occurs at both the transcriptional and post-translational levels.
Caption: Lappaol F inhibits the Hippo-YAP signaling pathway.
-
PI3K/AKT Pathway: Lappaol F has also been shown to regulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Caption: Lappaol F inhibits the PI3K/AKT signaling pathway.
Anti-inflammatory Activity
While no specific studies on the anti-inflammatory activity of this compound are available, extracts from Arctium lappa have demonstrated significant anti-inflammatory and free radical scavenging effects.[7] These effects are attributed to the various bioactive compounds present in the plant, including lignans. Polysaccharides from Arctium lappa have been shown to inhibit inflammation by modulating the TLR4/NF-κB signaling pathway.[8]
Experimental Protocols
General Protocol for Extraction and Isolation of Lignans from Arctium lappa Seeds
The following is a general protocol for the extraction and isolation of lignans, including this compound, from Arctium lappa seeds. This protocol may require optimization for specific applications.
Caption: General workflow for the extraction and isolation of this compound.
Methodology:
-
Preparation of Plant Material: Dried seeds of Arctium lappa are ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered seeds are typically macerated with a solvent such as 95% ethanol at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The resulting ethanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Lignans like this compound are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The enriched fraction is further purified using various chromatographic techniques. This often involves column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is usually performed using a UV detector.
-
Thin-Layer Chromatography (TLC): TLC is a useful technique for monitoring the progress of extraction and purification. Silica gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate). Spots can be visualized under UV light or by staining with a suitable reagent.
Conclusion
This compound is a naturally occurring lignan with a chemical structure that suggests potential for biological activity. While current research on this specific compound is limited, the well-documented anticancer and anti-inflammatory properties of the related compound, Lappaol F, and Arctium lappa extracts provide a strong rationale for further investigation into the therapeutic potential of this compound. This technical guide summarizes the existing knowledge on the physical and chemical properties of this compound and provides a framework for future research, including suggested experimental protocols for its isolation and analysis. Further studies are warranted to fully elucidate its spectroscopic characteristics, biological activities, and underlying mechanisms of action.
References
- 1. Cytotoxicity of lapachol metabolites produced by probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory action of lapachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and radical scavenge effects of Arctium lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immune regulation and inflammation inhibition of Arctium lappa L. polysaccharides by TLR4/NF-κB signaling pathway in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectral Data of Lappaol B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for Lappaol B, a lignan isolated from Arctium lappa L. The information herein is compiled to assist in the identification, characterization, and further investigation of this natural product for potential therapeutic applications. While the definitive spectral data for this compound was established in the publication Chemical & Pharmaceutical Bulletin, 41(10), 1774-79 (1993), this guide presents a summary of expected spectral characteristics based on its known structure, alongside detailed experimental protocols and a relevant signaling pathway.
This compound: Structural and Physicochemical Properties
This compound is a complex lignan with the molecular formula C₃₁H₃₄O₉ and a molecular weight of 550.6 g/mol . Its structure features multiple aromatic rings, methoxy groups, hydroxyl groups, and a lactone ring, which all contribute to its characteristic spectral fingerprints.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 551.2279 | Protonated molecule |
| [M+Na]⁺ | 573.2098 | Sodium adduct |
| [M+K]⁺ | 589.1838 | Potassium adduct |
| [M-H]⁻ | 549.2129 | Deprotonated molecule |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (typically 1-10 µg/mL).
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to the tip of the capillary, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of this compound.
-
Analysis: The ions are guided into the mass analyzer. For HRMS, the instrument is calibrated to ensure high mass accuracy. Data is acquired in either positive or negative ion mode to detect different adducts and the deprotonated molecule.
-
Data Processing: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the molecular formula (C₃₁H₃₄O₉) to confirm the elemental composition.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in this compound.
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H | Stretching |
| ~3000-2850 | C-H (aromatic and aliphatic) | Stretching |
| ~1760 | C=O (γ-lactone) | Stretching |
| ~1600, ~1510, ~1460 | C=C (aromatic) | Stretching |
| ~1270, ~1150, ~1030 | C-O (ethers, alcohols, ester) | Stretching |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of purified this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded to subtract the contribution of air (CO₂, H₂O) and the sample matrix.
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is acquired. Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber). The characteristic absorption bands are then correlated with the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of this compound.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.5-7.0 | m | ~6H | Aromatic protons |
| 5.0-5.5 | d | ~1H | Benzylic ether proton |
| 3.8-4.0 | s | ~9H | Methoxy (OCH₃) protons |
| 3.5-4.5 | m | ~4H | Protons adjacent to oxygen (lactone, alcohol) |
| 2.5-3.0 | m | ~5H | Benzylic and aliphatic protons |
| 1.5-2.5 | m | ~4H | Aliphatic protons |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 170-180 | C=O (lactone) |
| 145-155 | Aromatic C-O |
| 110-135 | Aromatic C-H and quaternary C |
| 70-90 | C-O (benzylic ether, alcohol) |
| 55-60 | Methoxy (OCH₃) |
| 30-50 | Aliphatic CH, CH₂ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): To aid in structural assignment, various 2D NMR experiments can be performed, such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to the solvent signal or TMS. The integrals (for ¹H NMR) and multiplicities of the signals are determined.
Biological Activity and Signaling Pathway
While the specific signaling pathways targeted by this compound are not extensively documented, the closely related lignan, Lappaol F, also found in Arctium lappa, has been shown to possess significant anticancer activity. Lappaol F exerts its effects by inhibiting key oncogenic signaling pathways.[1][2] The following diagram illustrates the mechanism of action of Lappaol F, which may be representative of the biological potential of this compound.
Caption: Lappaol F inhibits cancer progression by targeting key signaling pathways.
This guide provides a foundational understanding of the spectral characteristics of this compound and the methodologies used to obtain this data. The provided information on the biological activity of a related compound suggests a promising avenue for future research into the therapeutic potential of this compound.
References
- 1. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
Lappaol B: An In-Depth Technical Guide on Known Biological Activities
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers the biological activities of various compounds from Arctium lappa (burdock), particularly Lappaol F. However, publicly accessible research on Lappaol B is notably limited. This document summarizes the currently available data on this compound's biological activities. The scarcity of specific research on this compound necessitates a cautious interpretation of its potential therapeutic effects, which are largely yet to be explored.
Executive Summary
This compound is a lignan found in the seeds of Arctium lappa.[1] Despite the well-documented pharmacological profile of other constituents from this plant, such as Lappaol F, research explicitly detailing the biological activities of this compound is sparse. To date, the primary reported biological activity for this compound is its preferential cytotoxicity against human pancreatic cancer cells.[1] There is a significant lack of data regarding its anti-inflammatory, antioxidant, or antiviral properties. This guide presents the available quantitative data and experimental context for the cytotoxic activity of this compound and highlights the current gaps in knowledge, underscoring the need for further investigation into this natural compound.
Anticancer Activity
The most significant finding regarding this compound is its selective cytotoxic effect on cancer cells under nutrient-deprived conditions, a characteristic that suggests potential for targeting tumors with poor vascularization.
Quantitative Data
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| This compound | PANC-1 | Preferential Cytotoxicity | PC₅₀ | 30.9 | [1] |
Table 1: Summary of Quantitative Data for the Cytotoxic Activity of this compound.
Experimental Protocol: Preferential Cytotoxicity Assay
The preferential cytotoxicity of this compound was evaluated against human pancreatic cancer PANC-1 cells in a nutrient-deprived medium (NDM). This in vitro assay is designed to mimic the nutrient-poor microenvironment often found in solid tumors.
The experimental workflow for determining the preferential cytotoxicity (PC₅₀) value is as follows:
Known Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound in cancer cells. The molecular mechanism underlying its preferential cytotoxicity remains to be elucidated.
Other Potential Biological Activities
While direct evidence is lacking for this compound, extracts from Arctium lappa and other isolated compounds have demonstrated a range of biological activities. It is plausible that this compound may contribute to some of these effects, but dedicated studies are required for confirmation.
Anti-inflammatory Activity
Extracts of Arctium lappa have been shown to possess anti-inflammatory properties.[2][3] For instance, polysaccharides from Arctium lappa have been found to alleviate inflammation by modulating the TLR4/NF-κB signaling pathway and improving gut microbiota composition.[4][5] However, no studies have specifically investigated the anti-inflammatory effects of this compound.
Antioxidant Activity
The antioxidant potential of Arctium lappa extracts is well-documented, with studies demonstrating free radical scavenging activity.[2][6] The antioxidant properties are often attributed to the phenolic compounds present in the plant.[7] Specific antioxidant assays on this compound have not been reported.
Antiviral Activity
While some natural products have been screened for antiviral activity, there is no specific information available regarding the antiviral effects of this compound.[8] Studies on Saussurea lappa (a different plant) have shown some antiviral activity against SARS-CoV-2, but this is not directly relevant to Arctium lappa or this compound.[9][10][11]
Structure of this compound
This compound is a complex lignan with a benzofuran moiety.[12] Its chemical structure is presented below.
Conclusion and Future Directions
The currently available scientific literature provides only a preliminary glimpse into the biological activities of this compound, with its preferential cytotoxicity against pancreatic cancer cells being the sole reported effect with quantitative data. There is a clear and significant gap in the understanding of its pharmacological profile.
Future research should focus on:
-
Comprehensive Screening: Evaluating the anti-inflammatory, antioxidant, and antiviral activities of purified this compound using a battery of in vitro assays.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer and other relevant diseases.
A thorough investigation of this compound is warranted to determine if it holds therapeutic potential comparable to other well-studied lignans from Arctium lappa. The information presented in this guide serves as a baseline for encouraging and directing future research endeavors into this under-investigated natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity assessment of beta-lapachone in endothelial cells [redalyc.org]
- 3. Cytotoxicity and antiproliferative activity of Arctium lappa extract on an in vitro model of human colorectal cancer | Biomedical Research and Therapy [bmrat.org]
- 4. Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. webofjournals.com [webofjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C31H34O9 | CID 46173977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Lappaol B: A Technical Guide on its Role in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaol B is a sesquilignan, a class of phenolic compounds, found in the plant Arctium lappa (burdock), primarily localized in the seeds. As a member of the extensive lignan family, this compound is synthesized through the phenylpropanoid pathway and is believed to play a significant role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, putative roles in plant metabolism, and methodologies for its extraction and analysis. Due to the limited research specifically focused on this compound, this guide also draws upon the broader knowledge of lignan biochemistry and function in plants to provide a comprehensive framework for future research and development.
Introduction to this compound
This compound is a naturally occurring sesquilignan, a subclass of lignans characterized by the linkage of three phenylpropanoid units. It is one of the various bioactive compounds isolated from Arctium lappa, a plant with a long history of use in traditional medicine. Lignans, in general, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, which are integral to the plant's defense system against biotic and abiotic stresses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₄O₉ |
| Molecular Weight | 550.6 g/mol |
| CAS Number | 62359-60-8 |
| Chemical Class | Sesquilignan, Benzofuran |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biosynthesis of this compound in Arctium lappa
The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established general pathway for lignan biosynthesis, a putative pathway for this compound can be proposed.
The Phenylpropanoid Pathway: The Precursor Factory
The journey to this compound begins with the phenylpropanoid pathway, a central metabolic route in plants that produces a wide array of secondary metabolites. The initial steps involve the conversion of the amino acid phenylalanine into cinnamic acid, which is then hydroxylated and methylated to produce monolignols, the fundamental building blocks of lignans.
Caption: The initial stages of the phenylpropanoid pathway leading to the monolignol, coniferyl alcohol.
From Monolignols to Lignans: The Role of Dirigent Proteins
The crucial step in lignan biosynthesis is the stereospecific coupling of two monolignol radicals. This reaction is mediated by dirigent proteins (DIRs), which guide the formation of a specific stereoisomer. The oxidative coupling of two coniferyl alcohol molecules, catalyzed by laccases or peroxidases, in the presence of a dirigent protein, leads to the formation of pinoresinol, a common lignan precursor.
Putative Pathway to this compound
This compound's sesquilignan structure suggests a further coupling of a third monolignol unit to a lignan precursor. While the specific enzymes are unknown, it is hypothesized that a dibenzylbutyrolactone lignan intermediate undergoes another oxidative coupling reaction with a coniferyl alcohol molecule. This would be followed by a series of enzymatic modifications, including reductions and cyclizations, to yield the final structure of this compound.
Caption: A putative biosynthetic pathway for this compound, starting from the general lignan pathway.
Role of this compound in Plant Metabolism
Direct experimental evidence for the specific role of this compound in plant metabolism is limited. However, based on the known functions of lignans in the plant kingdom, particularly within the Asteraceae family, its primary roles are likely associated with plant defense and development.
Plant Defense
Lignans are key components of the plant's chemical defense arsenal. Their functions include:
-
Antioxidant Activity: The phenolic nature of lignans allows them to scavenge reactive oxygen species (ROS), protecting the plant from oxidative stress induced by various environmental factors such as UV radiation, pathogens, and herbivores.
-
Antimicrobial Properties: Lignans have been shown to exhibit antibacterial and antifungal activities, inhibiting the growth of invading pathogens. This is a crucial aspect of the plant's innate immune system.
-
Insecticidal and Antifeedant Effects: Some lignans act as deterrents to herbivores, reducing insect feeding and oviposition.
Plant Development
Lignans and their precursors are also involved in structural and developmental processes:
-
Lignin Precursors: Monolignols are the building blocks of lignin, a complex polymer that provides structural support to the plant cell wall, enables water transport, and acts as a physical barrier against pathogens.
-
Regulation of Growth: Some studies suggest that lignans may be involved in the regulation of plant growth and development, although the mechanisms are not yet fully understood.
Caption: The multifaceted roles of lignans in plant metabolism.
Quantitative Data
Quantitative data specifically for this compound in Arctium lappa is scarce in publicly available literature. However, studies on the phytochemical profile of burdock have quantified total lignans and other related compounds. Lignans are predominantly found in the seeds of Arctium lappa, with only trace amounts detected in the roots.
Table 2: Representative Lignan Content in Arctium lappa (Burdock)
| Plant Part | Compound Class | Concentration Range (mg/g dry weight) | Reference |
| Seeds | Total Lignans | 15 - 30 | General literature |
| Seeds | Arctiin | 5 - 20 | General literature |
| Roots | Total Lignans | Trace amounts | [1] |
Note: Specific quantitative data for this compound is not available and would require targeted analytical studies.
Experimental Protocols
The following sections detail generalized protocols for the extraction, isolation, and quantification of lignans from plant material, which can be adapted for the specific analysis of this compound.
Extraction and Isolation of this compound
This protocol is based on methods described for the isolation of lignans from Arctium lappa seeds.
Caption: A general workflow for the extraction and isolation of this compound.
Detailed Methodology:
-
Sample Preparation: Dry the seeds of Arctium lappa at a controlled temperature (e.g., 40-50 °C) and grind them into a fine powder.
-
Extraction: Extract the powdered seeds with 95% ethanol at an elevated temperature (e.g., 60-70 °C) for several hours. Repeat the extraction process multiple times to ensure maximum yield.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Liquid-Liquid Partitioning: Suspend the residue in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. Lignans are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography using silica gel or Sephadex LH-20 as the stationary phase. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different compound classes.
-
Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to obtain the pure compound.
Quantification of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of lignans.
Table 3: General HPLC-MS/MS Parameters for Lignan Analysis
| Parameter | Typical Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from high aqueous to high organic |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| MS System | AB Sciex Triple Quad 4500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Detailed Methodology:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Extract the plant material as described in the extraction protocol and dilute the extract to a suitable concentration.
-
HPLC Separation: Inject the standards and samples into the HPLC system. The gradient elution will separate the different compounds in the extract based on their polarity.
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. In the MRM mode, specific precursor-to-product ion transitions for this compound are monitored for high selectivity and sensitivity.
-
Quantification: A calibration curve is generated by plotting the peak area of the this compound standards against their concentrations. The concentration of this compound in the samples is then determined from this calibration curve.
Note: The specific MRM transitions for this compound would need to be determined experimentally by infusing a pure standard into the mass spectrometer.
Structural Elucidation by NMR and Mass Spectrometry
The structure of isolated this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (HRMS).
-
NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry: HRMS provides the accurate mass of the molecule, allowing for the determination of its elemental composition. MS/MS fragmentation patterns can provide further structural information.
Signaling Pathways
Currently, there is no direct evidence of specific signaling pathways in plants that are exclusively mediated by this compound. However, as a defense-related compound, this compound is likely to be involved in the broader plant defense signaling network.
The production of lignans is often induced upon pathogen attack or herbivory. This induction is regulated by a complex signaling cascade involving plant hormones such as jasmonic acid (JA) and salicylic acid (SA). It is plausible that the biosynthesis of this compound is upregulated as part of the plant's systemic acquired resistance (SAR) or induced systemic resistance (ISR) responses.
Caption: A proposed role for this compound within the plant defense signaling cascade.
Conclusion and Future Perspectives
This compound, a sesquilignan from Arctium lappa, represents an interesting subject for future research in plant biochemistry, metabolomics, and drug discovery. While our current understanding is largely inferred from the broader knowledge of lignans, this guide provides a foundational framework for more targeted investigations.
Future research should focus on:
-
Elucidation of the complete biosynthetic pathway of this compound, including the identification and characterization of the specific enzymes involved in its formation.
-
Quantitative analysis of this compound in different tissues and developmental stages of Arctium lappa, as well as in response to various environmental stimuli.
-
Investigation of the specific biological functions of this compound in plant defense and development through genetic and metabolomic approaches.
-
Exploration of the pharmacological potential of this compound, building upon the known bioactivities of other lignans.
A deeper understanding of this compound and its role in plant metabolism will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the development of novel pharmaceuticals and agrochemicals.
References
Lappaol B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaol B, a lignan isolated from the seeds of the burdock plant (Arctium lappa L.), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the discovery, history, and current understanding of this compound. It includes its initial isolation and structure elucidation, physicochemical properties, and the limited but significant data on its biological effects, particularly its cytotoxic activity against pancreatic cancer cells. This document also outlines the experimental protocols for its isolation and characterization and presents a conceptual framework for its potential mechanism of action, acknowledging the areas where further research is required.
Discovery and History
This compound was first reported in the scientific literature in 1976 by a team of Japanese researchers led by A. Ichihara. In their seminal paper published in Tetrahedron Letters, Ichihara and his colleagues described the isolation of two novel lignans, Lappaol A and this compound, from the seeds of Arctium lappa L., a plant with a long history of use in traditional medicine. This discovery was a significant contribution to the field of natural product chemistry, expanding the known diversity of lignan structures. Subsequent research has focused on the various chemical constituents of Arctium lappa, with this compound being one of the many identified lignans.
Physicochemical Properties
This compound is a complex lignan with the chemical formula C31H34O9 and a molecular weight of 550.6 g/mol . Its structure features a dibenzylbutyrolactone core, a common motif among this class of compounds. The detailed stereochemistry of this compound was established through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by enzymatic synthesis, which confirmed its absolute configuration.
| Property | Value | Source |
| Molecular Formula | C31H34O9 | PubChem CID: 46173977 |
| Molecular Weight | 550.6 g/mol | PubChem CID: 46173977 |
| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | PubChem CID: 46173977 |
| Canonical SMILES | COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)O--INVALID-LINK--C5=CC(=C(C=C5)O)OC)OC | PubChem CID: 46173977 |
Biological Activities and Quantitative Data
Research into the specific biological activities of this compound is still in its early stages, with much of the focus in the broader field being on the more abundant lignans from Arctium lappa, such as arctigenin and its glycoside arctiin, or the related compound Lappaol F. However, one study has provided significant quantitative data on the cytotoxic effects of this compound.
A study evaluating the in vitro preferential cytotoxic activity of compounds isolated from the seeds of Arctium lappa against human pancreatic cancer PANC-1 cells in a nutrient-deprived medium reported a preferential cytotoxicity (PC50) value for this compound.[1] This finding suggests that this compound may have potential as an anti-cancer agent, particularly in the context of the nutrient-starved tumor microenvironment.
| Biological Activity | Cell Line | Parameter | Value (µM) | Source |
| Preferential Cytotoxicity | PANC-1 | PC50 | 30.9 | [1] |
It is important to note that extensive research has been conducted on the related lignan, Lappaol F, which has demonstrated significant anticancer activity through the inhibition of the YAP signaling pathway and by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways.[2][3] While these findings provide a valuable framework for understanding the potential mechanisms of action for structurally similar lignans, further investigation is required to determine if this compound exerts its effects through similar or distinct signaling pathways.
Experimental Protocols
Isolation of this compound from Arctium lappa Seeds
The following is a generalized protocol for the isolation of this compound from the seeds of Arctium lappa, based on common lignan extraction and purification methodologies.
4.1.1. Extraction
-
Grinding: The dried seeds of Arctium lappa are finely ground to increase the surface area for solvent extraction.
-
Solvent Extraction: The ground seeds are then subjected to extraction with a suitable organic solvent. Methanol or ethanol are commonly used for this purpose. This can be performed using methods such as maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
4.1.2. Fractionation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Lignans like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores present in the molecule.
Signaling Pathways and Mechanisms of Action (Hypothetical)
Due to the limited specific research on this compound's mechanism of action, the following signaling pathway diagrams are presented as a hypothetical framework based on the known activities of other lignans from Arctium lappa and related compounds. These diagrams are intended to guide future research into the molecular targets of this compound.
Future Directions
The existing data on this compound, although limited, suggests that it is a compound worthy of further investigation. Future research should focus on:
-
Comprehensive Biological Screening: A broader evaluation of this compound's biological activities, including its anti-inflammatory, antioxidant, and neuroprotective potential, is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Synthetic Approaches: The development of efficient synthetic routes to this compound and its analogs would facilitate further biological studies and the exploration of structure-activity relationships.
Conclusion
This compound, a lignan discovered in 1976 from the seeds of Arctium lappa, represents an intriguing natural product with demonstrated cytotoxic activity against pancreatic cancer cells. While research on this specific compound has been less extensive compared to other lignans from the same source, its unique structure and initial biological data highlight its potential for further drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and oncology. Further dedicated research is essential to fully uncover the therapeutic potential of this promising molecule.
References
Lappaol B: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaol B, a lignan found in the plant Arctium lappa, has garnered interest for its potential therapeutic properties. A thorough understanding of its physicochemical characteristics, particularly its solubility in various solvents, is fundamental for advancing research and development efforts. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for its solubility determination, and explores associated signaling pathways for a related compound, Lappaol F, to provide a broader context for its biological activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₄O₉ | --INVALID-LINK-- |
| Molecular Weight | 550.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | --INVALID-LINK-- |
| CAS Number | 62359-60-8 | --INVALID-LINK-- |
Solubility of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Rationale / Source |
| Methanol | Soluble | Used as an elution solvent in High-Performance Liquid Chromatography (HPLC) for the separation of constituents from Arctium lappa fruit.[1] |
| Chloroform | Likely Soluble | Deuterated chloroform (CDCl₃) is a common solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of organic compounds, suggesting solubility. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Deuterated DMSO (DMSO-d₆) is a versatile NMR solvent capable of dissolving a wide range of organic molecules. |
| Water | Poorly Soluble | As a relatively nonpolar organic molecule, this compound is expected to have low solubility in water. |
| Ethanol | Likely Soluble | Often used as a co-solvent with water to increase the solubility of nonpolar compounds.[2] |
| Acetone | Likely Soluble | A moderately polar aprotic solvent that can dissolve many organic compounds.[2] |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound based on the widely accepted shake-flask method.
3.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of high purity
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
3.3. Experimental Workflow Diagram
References
- 1. Determination of the major constituents in fruit of Arctium lappa L. by matrix solid-phase dispersion extraction coupled with HPLC separation and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Lappaol B from Burdock Seeds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of the bioactive lignan, Lappaol B, from the seeds of the burdock plant (Arctium lappa). The methodologies outlined are based on established principles of natural product chemistry and are designed to be adaptable to a standard laboratory setting.
Introduction
This compound is a lignan found in the seeds of Arctium lappa, a plant with a long history of use in traditional medicine.[1][2] Lignans from burdock seeds have garnered significant interest for their potential pharmacological activities.[3][4] The isolation of pure this compound is essential for further investigation into its biological mechanisms and potential therapeutic applications. This protocol details a robust method for its extraction and subsequent purification using a combination of solvent extraction and chromatographic techniques.
Overview of the Extraction and Purification Workflow
The overall process for isolating this compound from burdock seeds involves a multi-stage approach, beginning with the preparation of the plant material, followed by extraction of the crude lignan mixture, and culminating in a two-step chromatographic purification to yield the target compound.
Caption: Overall workflow for this compound extraction and purification.
Experimental Protocols
Materials and Reagents
-
Dried burdock (Arctium lappa) seeds
-
Methanol (ACS grade or higher)
-
Ethanol (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column[7][8][9]
Stage 1: Extraction of Crude Lignans
This stage aims to extract the total lignan content from the burdock seeds. Aqueous methanol or ethanol are effective solvents for this purpose.[10][11]
Protocol:
-
Preparation of Plant Material: Grind dried burdock seeds into a coarse powder using a laboratory mill.
-
Maceration:
-
Place 100 g of the powdered seeds in a suitable flask.
-
Add 1 L of 80% aqueous methanol (methanol:water, 80:20 v/v).
-
Stir the mixture at room temperature for 24 hours.
-
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning (Optional but Recommended):
-
Resuspend the crude extract in 200 mL of deionized water.
-
Perform successive extractions with hexane (3 x 150 mL) to remove nonpolar compounds like fats and oils. Discard the hexane layers.
-
Subsequently, extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a lignan-enriched crude extract.
-
| Parameter | Value/Range | Notes |
| Extraction Solvent | 80-95% Methanol or Ethanol | Balances polarity for lignan solubility.[10][11] |
| Solvent-to-Solid Ratio | 10:1 (v/w) | Can be optimized; typical range is 5:1 to 20:1. |
| Extraction Time | 24 hours | For maceration. Shorter times for UAE or MAE. |
| Extraction Temperature | Room Temperature | Higher temperatures (up to 60°C) can increase efficiency but risk degradation. |
Table 1: Recommended parameters for the solvent extraction of lignans from burdock seeds.
Stage 2: Purification by Column Chromatography
The crude lignan extract is a complex mixture. Silica gel column chromatography is an effective method for the initial separation of lignans from other compound classes based on polarity.[5][6][12][13]
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.[14]
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the lignan-enriched crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. Start with a nonpolar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
-
A suggested gradient is:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1 v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1 v/v)
-
-
-
Fraction Collection: Collect fractions of the eluate (e.g., 20 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions that show a similar profile of lignans (based on TLC analysis) and evaporate the solvent. The fractions containing this compound are expected to elute with the more polar solvent mixtures.
| Parameter | Stationary Phase | Mobile Phase | Elution Profile |
| Column Chromatography | Silica Gel (70-230 mesh) | Hexane:Ethyl Acetate Gradient | Lignans typically elute with increasing concentrations of ethyl acetate. |
Table 2: General parameters for silica gel column chromatography.
Stage 3: Isolation by Preparative HPLC
The final purification of this compound is achieved using preparative HPLC, which offers high resolution for separating structurally similar lignans.[7][8][9][15]
Protocol:
-
Sample Preparation: Dissolve the pooled, lignan-rich fractions from the column chromatography step in the initial mobile phase for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Acetonitrile over 40 minutes is a good starting point for method development.
-
Flow Rate: 5-10 mL/min (will depend on column dimensions).
-
Detection: UV detector at 280 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound. The identity and purity of the collected fraction should be confirmed by analytical HPLC and spectroscopic methods (e.g., MS, NMR).
| Parameter | Value/Range | Notes |
| Stationary Phase | C18 Silica Gel | Standard for reversed-phase separation of lignans. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | A common solvent system for lignan separation.[8] |
| Detection Wavelength | 280 nm | Lignans typically have a UV absorbance maximum around this wavelength. |
| Purity of Final Product | >95% (as determined by analytical HPLC) | The goal for pharmacological studies. |
Table 3: Recommended starting parameters for preparative HPLC purification of this compound.
Visualization of the Purification Logic
The purification process is a logical sequence of steps designed to progressively increase the purity of this compound by removing compounds with different physicochemical properties at each stage.
Caption: Logical flow of the purification process for this compound.
Concluding Remarks
The protocol described provides a solid foundation for the successful extraction and purification of this compound from burdock seeds. Researchers should note that the optimization of solvent ratios, gradient profiles, and loading capacities may be necessary to maximize the yield and purity of the final product depending on the specific equipment and starting material used. The final identification and structural confirmation of the isolated this compound should be performed using standard analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of caffeoylquinic acids and lignans in roots and seeds among various burdock (Arctium lappa) genotypes with high antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. column-chromatography.com [column-chromatography.com]
- 7. lcms.cz [lcms.cz]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. agilent.com [agilent.com]
- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic profile of the bioactive compounds of burdock (Arctium lappa) seeds, roots and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virtual Labs [oc-amrt.vlabs.ac.in]
- 13. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 14. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 15. warwick.ac.uk [warwick.ac.uk]
Lappaol F: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a natural lignan extracted from Arctium lappa Linné (Asteraceae), has demonstrated significant potential as an anticancer agent.[1][2] In vitro studies have shown its efficacy in inhibiting the proliferation and inducing apoptosis in a variety of cancer cell lines.[2][3] This document provides detailed application notes and protocols for the use of Lappaol F in in vitro cell culture studies, summarizing key quantitative data and experimental methodologies.
Mechanism of Action
Lappaol F exerts its anticancer effects through the modulation of several key signaling pathways. It is a known inhibitor of the Hippo-Yes-associated protein (YAP) signaling pathway, a critical regulator of cell proliferation and apoptosis.[1][3] Lappaol F inhibits YAP at both the transcriptional and post-translational levels.[1] It has been shown to downregulate the expression of YAP and its downstream target genes.[1][3] Furthermore, Lappaol F can increase the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and degradation of YAP.[1][3]
In triple-negative breast cancer (TNBC) cells, Lappaol F has been observed to regulate the PI3K/AKT and GSK-3β/YAP/β-catenin signaling pathways.[4] It can reduce the expression and phosphorylation of AKT, leading to decreased phosphorylation of the downstream target mTOR.[4]
Additionally, Lappaol F can induce cell cycle arrest at the G1 and G2 phases.[2][5][6] This is associated with the upregulation of the cell cycle inhibitors p21 and p27, and the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1).[2][5]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lappaol F in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µmol/L) at 72h |
| HeLa | Cervical Cancer | 41.5[1] |
| MDA-MB-231 | Breast Cancer | 26.0[1] |
| SW480 | Colorectal Cancer | 45.3[1] |
| PC3 | Prostate Cancer | 42.9[1] |
Signaling Pathway Diagrams
Caption: Lappaol F Signaling Pathways.
Experimental Protocols
Cell Culture
-
Cell Lines: Human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), SW480 (colon), and PC3 (prostate) can be used.[1][3]
-
Culture Media:
-
Supplements: All media should be supplemented with 10% fetal bovine serum (FBS).[3][4]
-
Incubation Conditions: Cells are to be cultured at 37°C in a humidified atmosphere with 5% CO2.[4]
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to assess the effect of Lappaol F on cell viability.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with varying concentrations of Lappaol F (e.g., 0, 10, 25, 50, 75 µmol/L) for different durations (e.g., 24, 48, 72 hours).[3]
-
After treatment, fix the cells with a suitable fixative.
-
Stain the fixed cells with Sulforhodamine B solution.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a suitable wavelength to determine cell viability.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify Lappaol F-induced apoptosis.
-
Procedure:
-
Culture cells in 6-well plates and treat with Lappaol F (e.g., 0, 25, 50, 75 µmol/L) for 48 hours.[3]
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Western Blotting
This technique is used to analyze the protein expression levels of key signaling molecules.
-
Procedure:
-
Treat cells with Lappaol F at the desired concentrations and durations.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against target proteins (e.g., YAP, p-AKT, AKT, p-mTOR, mTOR, 14-3-3σ, p21, Cyclin B1, CDK1) overnight at 4°C.[3][4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of target genes.
-
Procedure:
-
Treat cells with Lappaol F (e.g., 50 µmol/L) for a specific duration (e.g., 36 hours).[3]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and specific primers for the target genes (e.g., YAP, 14-3-3σ).[3]
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow.
References
- 1. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physicians-strength.com [physicians-strength.com]
- 6. US9895345B2 - Use of Lappaol F to inhibit tumor cell growth - Google Patents [patents.google.com]
Investigating the Antioxidant Potential of Lappaol B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol B, a dibenzofuran lignan isolated from the seeds of Arctium lappa (burdock), belongs to a class of polyphenolic compounds known for their diverse biological activities. While research has explored the pharmacological properties of various Arctium lappa lignans, including their anti-inflammatory and anti-cancer effects, the specific antioxidant potential of this compound remains an area of active investigation. This document provides detailed application notes and experimental protocols to facilitate research into the antioxidant capacity of this compound, its potential mechanisms of action, and its viability as a therapeutic agent against oxidative stress-related diseases.
While direct quantitative data on the antioxidant activity of isolated this compound is limited in current literature, studies on structurally related lignans from Arctium lappa, such as arctigenin, matairesinol, and lappaol F, have demonstrated significant free-radical scavenging properties and protective effects against oxidative stress in cellular and animal models.[1][2] These findings suggest that this compound is a promising candidate for antioxidant research. The protocols outlined below provide a framework for systematically evaluating its efficacy.
Data Presentation
Currently, there is a lack of specific quantitative data (e.g., IC50 values) for the antioxidant activity of isolated this compound in the public domain. The following table is presented as a template for researchers to populate with their experimental findings. Data for related lignans from Arctium lappa are included for comparative purposes where available, though direct comparisons should be made with caution due to structural differences.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 Value (µM) | Positive Control | Reference |
| This compound | DPPH | Data to be determined | Ascorbic Acid / Trolox | - |
| This compound | ABTS | Data to be determined | Ascorbic Acid / Trolox | - |
| This compound | Cellular Antioxidant Assay (CAA) | EC50 to be determined | Quercetin | - |
| Arctigenin | DPPH | Various reported | - | Published Literature |
| Matairesinol | DPPH | Various reported | - | Published Literature |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[3][4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle at 4°C.
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control (Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the diluted this compound or control solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample dilution and 100 µL of methanol.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[5][6]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and Control Solutions: Prepare serial dilutions of this compound and the positive control as described in the DPPH assay protocol.
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the diluted this compound or control solution.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
(where Abs_control is the absorbance of the ABTS•+ solution without the sample).
-
Determine the IC50 value from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a biologically relevant system, such as the HepG2 human liver cancer cell line.[7][8][9][10]
Materials:
-
This compound
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical initiator
-
Quercetin (positive control)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.
-
-
Treatment with this compound:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the positive control (Quercetin) in serum-free medium for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well (except for the negative control wells).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve for fluorescence versus time.
-
The CAA value is calculated as follows:
(where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve).
-
Determine the EC50 value, which is the concentration of this compound required to provide 50% of the antioxidant effect.
-
Signaling Pathway Analysis: The Keap1-Nrf2 Pathway
A primary mechanism by which polyphenolic compounds exert their antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[13] However, upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[11][12] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[12] Given that other lignans and polyphenols are known Nrf2 activators, it is hypothesized that this compound may also modulate this critical antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural lignans from Arctium lappa as antiaging agents in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity in vitro [bio-protocol.org]
- 4. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. 2.4.3. Cellular Antioxidant Activity assay [bio-protocol.org]
- 8. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity, Functional Properties, and Cytoprotective Effects on HepG2 Cells of Tree Peony (Paeonia suffruticosa Andr.) Seed Protein Hydrolysate as Influenced by Molecular Weights Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of TXNRD or SOD1 overcomes NRF2-mediated resistance to β-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lappaol B in Natural Product Library Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol B, a lignan isolated from the seeds of Arctium lappa L. (burdock), has been identified in natural product library screenings as a compound with potential anticancer activity.[1][2] Specifically, this compound has demonstrated preferential cytotoxicity against cancer cells under nutrient-deprived conditions, a characteristic sought after in the "anti-austerity" approach to cancer drug discovery.[1][3][4] This strategy targets the ability of tumor cells to survive in the harsh, nutrient-limited microenvironment of solid tumors.[1][3][4] These notes provide an overview of the currently available data on this compound and protocols for its screening and preliminary characterization.
Biological Activity and Data Presentation
This compound has been evaluated for its in vitro preferential cytotoxic activity against the human pancreatic cancer cell line PANC-1 in a nutrient-deprived medium (NDM). This "anti-austeric" activity is a key finding from natural product library screening. The PANC-1 cell line is a well-established model for pancreatic ductal adenocarcinoma and is known for its resilience to nutrient starvation, making it a suitable model for this type of screening.[1][5][6][7]
The preferential cytotoxicity (PC50) is defined as the concentration of a compound that causes 50% cell death in nutrient-deprived conditions, while showing minimal toxicity in nutrient-rich conditions.
| Compound | Cell Line | Assay Condition | PC50 (µM) | Reference |
| This compound | PANC-1 | Nutrient-Deprived Medium | 30.9 | [1] |
| Arctigenin | PANC-1 | Nutrient-Deprived Medium | 1.75 | [1] |
| Matairesinol | PANC-1 | Nutrient-Deprived Medium | 31.1 | [1] |
| 3-O-demethylarctigenin | PANC-1 | Nutrient-Deprived Medium | 4.38 | [1] |
Postulated Mechanism of Action
While the specific molecular mechanism of this compound has not been fully elucidated, its activity in the anti-austerity screen suggests it may interfere with the survival pathways that cancer cells activate under nutrient stress. Lignans, as a class of compounds, are known to exert anticancer effects through various mechanisms, including the modulation of signaling pathways related to cell proliferation, apoptosis, and survival.[8][9]
A potential mechanism for anti-austerity compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells to promote survival and growth, especially under nutrient-deprived conditions.[10] By inhibiting this pathway, compounds can induce cancer cell death selectively in the nutrient-poor tumor microenvironment.
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PANC-1 - Wikipedia [en.wikipedia.org]
- 6. Human Pancreas Cell PANC-1-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. PANC-1 | Culture Collections [culturecollections.org.uk]
- 8. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cell-Based Assays for Testing Lappaol B Bioactivity: Application Notes and Protocols
Disclaimer: As of the latest literature review, specific bioactivity data for Lappaol B is limited. Therefore, this document utilizes data for Lappaol F , a closely related lignan also isolated from Arctium lappa, as a proxy to provide comprehensive and detailed application notes and protocols. Researchers are advised to adapt these protocols based on their empirical findings for this compound.
Introduction
Lappaol F, a lignan derived from Arctium lappa L. (burdock), has demonstrated significant potential as a bioactive compound, particularly in the realms of oncology and anti-inflammatory research.[1][2] Its effects on cancer cells include the suppression of proliferation, induction of cell cycle arrest, and apoptosis.[1][3] These activities are mediated through the modulation of key signaling pathways such as the Hippo-YAP, PI3K/AKT, and GSK-3β/YAP/β-catenin pathways.[4] Furthermore, extracts from Arctium lappa have shown anti-inflammatory properties, suggesting a role for its constituent compounds in modulating inflammatory responses.[5]
These application notes provide detailed protocols for a panel of cell-based assays to enable researchers to investigate the bioactivity of this compound, using Lappaol F as a reference. The assays described will allow for the assessment of cytotoxicity, anti-proliferative effects, induction of apoptosis, and anti-inflammatory potential.
I. Anti-Cancer Bioactivity Assays
A. Cell Viability and Cytotoxicity Assays
A fundamental first step in assessing the anti-cancer potential of a compound is to determine its effect on cell viability and proliferation. The following are standard colorimetric assays for this purpose.
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the log of the compound concentration.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the dye to basic amino acids of cellular proteins. It provides a measure of total protein mass, which is proportional to the cell number.
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the wells five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Table 1: Reported IC₅₀ Values for Lappaol F in Various Cancer Cell Lines (72h treatment) [6]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 41.5 |
| MDA-MB-231 | Breast Cancer | 26.0 |
| SW480 | Colorectal Cancer | 45.3 |
| PC3 | Prostate Cancer | 42.9 |
B. Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial.
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
2. Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9).
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
II. Anti-Inflammatory Bioactivity Assays
This compound's potential anti-inflammatory effects can be assessed using macrophage cell lines like RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
1. Nitric Oxide (NO) Production Assay (Griess Test)
Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Experimental Protocol: Griess Test
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
2. Cytokine Measurement (ELISA)
Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β play a crucial role in inflammation. Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
Experimental Protocol: ELISA for TNF-α
-
Cell Seeding, Treatment, and Stimulation: Follow steps 1-3 of the Griess Test protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell supernatants.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentration based on a standard curve.
III. Signaling Pathway Analysis
To understand the molecular mechanisms underlying the observed bioactivities of this compound, it is essential to investigate its effects on key signaling pathways.
Experimental Protocol: Western Blotting
-
Cell Seeding and Treatment: Seed cells in larger culture dishes (e.g., 60 mm or 100 mm) and treat with this compound.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, AKT, p-GSK-3β, GSK-3β, YAP, β-catenin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Visualizations
Signaling Pathways
Caption: Lappaol F's proposed mechanism of anti-cancer activity.
Experimental Workflows
Caption: Workflow for MTT and SRB cell viability assays.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: Workflow for anti-inflammatory assays.
References
- 1. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways [frontiersin.org]
- 3. physicians-strength.com [physicians-strength.com]
- 4. Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune regulation and inflammation inhibition of Arctium lappa L. polysaccharides by TLR4/NF-κB signaling pathway in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Lappaol B Synthesis and Derivatization Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaol B, a dibenzylbutyrolactone lignan isolated from Arctium lappa (burdock), has garnered interest for its potential therapeutic properties. As a member of a pharmacologically significant class of natural products, strategies for its synthesis and derivatization are crucial for further investigation into its mechanism of action and for the development of novel therapeutic agents. This document provides an overview of the current understanding of this compound, including its biological context. Although a dedicated total synthesis of this compound has not been prominently reported in the literature, this document outlines a plausible synthetic approach based on established methods for analogous dibenzylbutyrolactone lignans. Furthermore, potential derivatization strategies are proposed to facilitate structure-activity relationship (SAR) studies. Detailed experimental protocols for key synthetic steps are provided, alongside diagrams illustrating the proposed synthetic workflow and relevant signaling pathways potentially modulated by this compound, drawing inferences from closely related analogs like Lappaol F.
Introduction to this compound
This compound is a naturally occurring benzofuran lignan found in the seeds of Arctium lappa[1]. Lignans are a diverse class of polyphenolic compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects[2][3]. While much of the recent research has focused on its structural analog, Lappaol F, for its pronounced anticancer activities, this compound has also demonstrated mild preferential cytotoxic activity against pancreatic cancer cells, suggesting its potential as a scaffold for anticancer drug development. The complex stereochemistry and oxygenation pattern of this compound make its chemical synthesis a challenging yet important endeavor for enabling comprehensive biological evaluation and the generation of novel derivatives with improved potency and selectivity.
Chemical Structure of this compound
| Compound Name | Molecular Formula | Molecular Weight | IUPAC Name |
| This compound | C31H34O9 | 550.6 g/mol | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one[1] |
Plausible Total Synthesis Strategy
A specific total synthesis for this compound is not extensively documented in peer-reviewed literature. However, based on the synthesis of other dibenzylbutyrolactone and benzofuran lignans, a convergent synthetic strategy can be proposed.[4][5][6] This approach would involve the synthesis of two key fragments: a substituted benzofuran moiety and a chiral butyrolactone core, followed by their coupling.
A representative synthetic workflow is depicted below. This strategy leverages well-established organic reactions to construct the complex core of this compound.
References
- 1. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modular Synthesis and Biological Investigation of 5-Hydroxymethyl Dibenzyl Butyrolactones and Related Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 6. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for Lappaol B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical standards for Lappaol B, a bioactive lignan found in the seeds of Arctium lappa (burdock). It includes detailed information on its physicochemical properties, analytical methodologies, and known biological activities to support research, quality control, and drug development efforts.
Physicochemical Properties
This compound is a complex lignan with the chemical formula C₃₁H₃₄O₉ and a molecular weight of 550.6 g/mol . A summary of its key physicochemical properties is presented in Table 1. This data is crucial for the preparation of standard solutions, method development, and interpretation of analytical results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62359-60-8 | [Generic CAS databases] |
| Molecular Formula | C₃₁H₃₄O₉ | [PubChem] |
| Molecular Weight | 550.6 g/mol | [PubChem] |
| Appearance | Powder | [Commercial supplier data] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [Commercial supplier data] |
| Storage | Desiccate at -20°C | [Commercial supplier data] |
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification and characterization of this compound in various matrices, including plant extracts and biological samples. This section outlines protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC coupled with UV or Diode Array Detection (DAD) is a robust method for the quantification of this compound. The following is a representative protocol that may require optimization based on the specific instrumentation and sample matrix.
Protocol: Quantitative HPLC-DAD Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation (from Arctium lappa seeds): a. Grind the dried seeds into a fine powder. b. Extract the powder with methanol using ultrasonication for 30 minutes. c. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The following are expected chemical shift ranges and a general protocol for acquiring NMR spectra.
Protocol: ¹H and ¹³C NMR of this compound
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D NMR (for full assignment): COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing: Process the raw data using appropriate NMR software to obtain the final spectra.
Expected ¹H and ¹³C NMR Spectral Data:
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |
| Methoxy Protons (-OCH₃) | 3.7 - 4.0 | 55 - 60 |
| Methylene Protons (-CH₂-) | 2.5 - 4.5 | 30 - 70 |
| Methine Protons (-CH-) | 2.0 - 5.0 | 35 - 85 |
| Carbonyl Carbon (C=O) | - | 170 - 180 |
| Hydroxyl Protons (-OH) | Variable | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electrospray ionization (ESI) mass spectrometry, often coupled with a high-resolution analyzer like Quadrupole Time-of-Flight (QTOF), is used to determine the exact mass of this compound and to study its fragmentation patterns for structural confirmation.
Protocol: ESI-MS/MS Analysis of this compound
-
Instrumentation: An HPLC system coupled to an ESI-QTOF mass spectrometer.
-
Ionization Mode: Negative or positive ion mode can be used, though negative mode is often preferred for phenolic compounds.
-
Infusion: Introduce a dilute solution of this compound in methanol directly into the ESI source.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to deduce structural information.
Expected Fragmentation Pattern:
Based on the structure of this compound, which contains multiple ether linkages, hydroxyl groups, and a lactone ring, the fragmentation in MS/MS is expected to involve:
-
Loss of water (H₂O) from hydroxyl groups.
-
Loss of formaldehyde (CH₂O) or methanol (CH₃OH) from methoxy and hydroxymethyl groups.
-
Cleavage of the ether linkages connecting the aromatic rings.
-
Retro-Diels-Alder reactions in the dihydrofuran ring.
-
Opening and fragmentation of the lactone ring.
Logical Flow of MS/MS Fragmentation Analysis
Caption: Logical workflow for the fragmentation analysis of this compound by MS/MS.
Biological Activity and Signaling Pathways
This compound and related lignans from Arctium lappa have demonstrated significant biological activities, primarily anticancer and anti-inflammatory effects. Understanding these mechanisms is crucial for drug development.
Anticancer Activity
While much of the detailed mechanistic work has been performed on the related compound Lappaol F, the findings provide strong indications for the potential mechanisms of this compound. Lappaol F has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.[1] Key signaling pathways implicated include the Hippo-YAP and PI3K/AKT pathways.[1][2]
Hippo-YAP Signaling Pathway Inhibition:
Lappaol F has been observed to downregulate the expression of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway that promotes cell proliferation and inhibits apoptosis.[1] This leads to the suppression of cancer cell growth.
Caption: Proposed inhibition of the Hippo-YAP pathway by this compound.
PI3K/AKT/mTOR Signaling Pathway Inhibition:
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Lappaol F has been shown to inhibit this pathway, leading to decreased phosphorylation of AKT and its downstream target mTOR.[2]
Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound.
Anti-inflammatory Activity
Polysaccharides and lignans from Arctium lappa have demonstrated anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB signaling pathway.[3] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines.
NF-κB Signaling Pathway Inhibition:
Compounds from Arctium lappa can suppress the activation of NF-κB, which in turn reduces the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.[4]
Caption: Hypothesized anti-inflammatory action of this compound via NF-κB pathway inhibition.
Conclusion
This document provides foundational analytical standards and biological context for this compound. The detailed protocols for HPLC, NMR, and MS, although representative, offer a strong starting point for researchers. The elucidation of its involvement in key anticancer and anti-inflammatory signaling pathways underscores its potential as a therapeutic agent. Further research is warranted to fully validate these analytical methods and explore the full therapeutic potential of this compound.
References
Application Notes and Protocols for Lappaol B: Preliminary Mechanistic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lappaol B is a lignan isolated from the seeds of Arctium lappa L. (burdock). Preliminary research into its biological activity is still in the nascent stages. The following application notes summarize the currently available data from preliminary studies on its mechanism of action. It is important to note that, to date, published research on this compound is limited, with more extensive studies having been conducted on its structural analog, Lappaol F. The information presented here is based on the sparse findings specifically related to this compound.
Anti-austerity and Cytotoxic Activity
The primary preliminary data on this compound's mechanism of action points towards a potential "anti-austerity" effect. Anti-austerity agents are compounds that exhibit preferential cytotoxicity against cancer cells under nutrient-deprived conditions, a state that mimics the microenvironment of poorly vascularized solid tumors.
Quantitative Data
A singular study has quantified the cytotoxic potential of this compound against a human pancreatic cancer cell line (PANC-1) cultured in a nutrient-deprived medium. This approach is designed to identify compounds that can target cancer cells that have developed a tolerance to starvation.
| Compound | Cell Line | Condition | PC50 Value (µM) | Activity Level | Reference |
| This compound | PANC-1 | Nutrient-Deprived Medium | 30.9 | Mild | [1] |
PC50: The concentration of a drug that causes a 50% reduction in cell population.
Logical Workflow for Anti-Austerity Screening
The conceptual workflow for identifying compounds with anti-austeric properties, as was done for this compound, is illustrated below.
Caption: Conceptual workflow for screening compounds for anti-austerity activity.
Experimental Protocols
The following is a generalized protocol based on the methodology used in the preliminary study that identified the cytotoxic activity of this compound.
Protocol: Preferential Cytotoxicity Assay in Nutrient-Deprived Medium
Objective: To assess the cytotoxic activity of this compound against cancer cells under conditions of nutrient starvation.
Materials:
-
Human pancreatic cancer cell line (PANC-1)
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Nutrient-deprived medium (NDM): Glucose and amino-acid-free medium supplemented with 10% dialyzed FBS.
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells into 96-well plates at a predetermined density (e.g., 3 x 10³ cells/well) in standard culture medium and incubate for 24 hours to allow for cell attachment.
-
Induction of Nutrient Deprivation: After 24 hours, aspirate the standard medium and replace it with Nutrient-Deprived Medium (NDM).
-
Compound Treatment: Immediately add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 48 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a standard reagent such as MTT. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the absorbance or luminescence with a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results on a dose-response curve and determine the PC50 value.
Known Signaling Pathways
As of the current scientific literature, there are no published studies detailing the specific signaling pathways modulated by this compound. The preliminary finding of mild cytotoxicity in a nutrient-deprived environment suggests potential interference with cellular stress response pathways or metabolic regulation, but this remains speculative and requires further investigation.
For context, the related compound Lappaol F has been shown to act via distinct mechanisms, including the induction of G1 and G2 cell-cycle arrest and inhibition of the Hippo-YAP signaling pathway. However, it is crucial to emphasize that these findings for Lappaol F cannot be extrapolated to this compound without direct experimental evidence.
Hypothetical Target Discovery Workflow
Future research to elucidate the mechanism of this compound would likely follow a workflow similar to the one diagrammed below.
Caption: A potential workflow for future studies on this compound's mechanism.
Conclusion: The study of this compound's mechanism of action is in its infancy. The sole piece of available data suggests a mild cytotoxic effect on pancreatic cancer cells under nutrient stress. Comprehensive studies are required to identify its molecular targets, elucidate the signaling pathways involved, and determine its potential as a therapeutic agent. Researchers are encouraged to use the provided protocols as a starting point for further investigation into the biological activities of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Lappaol B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Lappaol B extraction from Arctium lappa (burdock).
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound is a lignan predominantly found in the seeds and fruits of the greater burdock plant, Arctium lappa L.[1][2]. While other parts of the plant, such as the roots and leaves, contain various bioactive compounds, the seeds are the most concentrated source of lignans like this compound.[1][2]
Q2: What are the key chemical properties of this compound to consider during extraction?
A2: this compound (Molecular Formula: C31H34O9) is a relatively non-polar compound. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Its solubility in alcohols like methanol and ethanol is also utilized for extraction purposes. Understanding its polarity is crucial for selecting the appropriate solvent system for extraction and subsequent purification steps.
Q3: Which extraction methods are most effective for obtaining this compound?
A3: Several methods can be employed for this compound extraction. The most common and effective methods include:
-
Solvent Extraction: This is a conventional method involving the use of organic solvents like methanol or ethanol, often in aqueous mixtures (e.g., 70-100% methanol or ethanol), to extract lignans from the plant material.[3]
-
Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and increasing extraction efficiency. It often leads to higher yields in shorter extraction times compared to conventional methods.
-
Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample with a solid support (like silica gel) and then eluting the target compounds with a suitable solvent. MSPD can simplify the extraction process and reduce solvent consumption.[4]
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[4][5] An HPLC method coupled with a suitable detector (e.g., UV or fluorescence) allows for the separation and quantification of this compound from other components in the crude extract. Developing a validated HPLC method is essential for accurately determining the extraction yield.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to extract the compound effectively. 3. Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's origin, harvesting time, and storage conditions. 4. Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant material. | 1. Optimize Solvent System: Experiment with different concentrations of methanol or ethanol in water (e.g., 70%, 80%, 95%). A systematic approach like Response Surface Methodology (RSM) can be used to find the optimal solvent-to-solid ratio, temperature, and time.[6][7] 2. Adjust Extraction Parameters: Increase the extraction time or temperature. For UAE, optimize sonication time and power. Note that excessive heat can degrade the compound.[3][8] 3. Source High-Quality Material: Use certified Arctium lappa seeds from a reputable supplier. 4. Improve Pre-treatment: Ensure the plant material is finely ground to increase the surface area for extraction. |
| Co-extraction of Impurities | 1. Solvent Polarity: The chosen solvent may also be extracting other compounds with similar polarity to this compound. 2. Presence of Fats and Oils: Burdock seeds contain lipids that can be co-extracted, interfering with subsequent analysis and purification. | 1. Perform a Defatting Step: Pre-extract the ground seeds with a non-polar solvent like hexane to remove lipids before proceeding with the main extraction. 2. Use a More Selective Extraction Method: Techniques like MSPD can offer better selectivity.[4] 3. Employ Chromatographic Purification: Use column chromatography (e.g., silica gel) to separate this compound from other co-extracted compounds. |
| Emulsion Formation during Liquid-Liquid Extraction (LLE) | 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions.[9] 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.[9] | 1. Add Salt (Salting Out): Introduce a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and break the emulsion.[9] 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers. |
| Inaccurate Quantification with HPLC | 1. Poor Peak Resolution: Co-elution of this compound with other compounds. 2. Matrix Effects: Other components in the extract may interfere with the detector's response to this compound. 3. Standard Degradation: The this compound standard may have degraded. | 1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, flow rate, and column temperature to improve peak separation.[5] 2. Use a Guard Column: This can help to protect the analytical column from strongly retained impurities. 3. Prepare a Standard Curve with a Matrix Blank: This can help to account for matrix effects. 4. Store Standard Properly: Keep the this compound standard in a cool, dark, and dry place. |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for extracting this compound from Arctium lappa seeds using UAE. Optimization of the parameters is recommended for maximizing the yield.
Materials:
-
Dried Arctium lappa seeds
-
Methanol (HPLC grade)
-
Deionized water
-
Grinder
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Preparation of Plant Material: Grind the dried Arctium lappa seeds into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered seeds and place them in a flask.
-
Add 100 mL of 80% aqueous methanol (80:20 methanol:water, v/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Separation:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in methanol and analyze it using a validated HPLC method to determine the this compound content.
-
HPLC Quantification of this compound
This is a general HPLC method that can be adapted for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-20 min: 20-60% B
-
20-25 min: 60-80% B
-
25-30 min: 80-20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Signaling pathways affected by Lappaol compounds.
References
- 1. Comparative analysis of caffeoylquinic acids and lignans in roots and seeds among various burdock (Arctium lappa) genotypes with high antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the major constituents in fruit of Arctium lappa L. by matrix solid-phase dispersion extraction coupled with HPLC separation and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Optimization of Extraction Process for Improving Polyphenols and Antioxidant Activity from Papaya Seeds (Carica papaya L.) Using Response Surface Methodology [mdpi.com]
- 7. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Lappaol B Stability and Degradation
Disclaimer: Currently, there is a limited amount of publicly available research specifically detailing the stability and degradation pathways of Lappaol B. The following troubleshooting guide and FAQs have been compiled based on the chemical structure of this compound, general knowledge of the stability of related lignans and phenolic compounds, and established protocols for forced degradation studies. The provided information should be used as a general guideline for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its chemical structure, which includes phenolic hydroxyl groups, a γ-butyrolactone ring, and ether linkages, the stability of this compound is likely influenced by several factors:
-
pH: The phenolic hydroxyl groups can be susceptible to ionization and oxidation at neutral to alkaline pH. The lactone ring may undergo hydrolysis under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation. Lignans, in general, are relatively stable at moderate temperatures (up to 100°C in dry conditions), but degradation can occur at higher temperatures, especially in the presence of moisture.[1][2]
-
Light: Many phenolic compounds are susceptible to photodegradation. Exposure to UV or even visible light can induce oxidative reactions.[3][4][5][6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic moieties.[7][8][9][10][11]
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation products of this compound have not been documented, potential degradation pathways can be inferred from its functional groups:
-
Hydrolysis: The γ-butyrolactone ring is susceptible to hydrolysis, which would open the ring to form a γ-hydroxy carboxylic acid. This can be catalyzed by both acid and base.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures and potentially polymerization. Advanced oxidation can lead to the cleavage of the aromatic rings.[7][8][9][10][11]
-
Photodegradation: Light exposure can catalyze oxidation and other radical-mediated degradation pathways.[3][4][5][6]
Q3: How should I store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it is recommended to store it as a dry solid under the following conditions:
-
Temperature: At or below -20°C for long-term storage.
-
Light: Protected from light in an amber vial or light-blocking container.
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store at -20°C or -80°C in a tightly sealed, light-protected vial.
Q4: What are the initial signs of this compound degradation?
A4: The initial signs of degradation may include:
-
A change in the physical appearance of the solid, such as discoloration (e.g., yellowing or browning).
-
Decreased purity as observed by chromatographic analysis (e.g., HPLC), with the appearance of new peaks corresponding to degradation products.
-
A decrease in the peak area of this compound in the chromatogram.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound in my cell culture medium.
-
Question: Why is this compound degrading in my cell culture medium, and how can I mitigate this?
-
Answer: Cell culture media are typically aqueous solutions buffered at a physiological pH (around 7.4), which can promote both hydrolysis and oxidation of sensitive compounds. The presence of oxygen and exposure to light during incubation can further accelerate degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment.
-
Minimize Light Exposure: Protect your stock solutions and experimental plates from light as much as possible.
-
Control for Oxidation: Consider using antioxidants in your experiments if compatible with your cell model.
-
Stability Check: Perform a stability check of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points by HPLC to quantify the extent of degradation.
-
-
Issue 2: My HPLC analysis shows multiple peaks that I suspect are degradation products. How can I confirm this?
-
Question: How can I identify the unknown peaks in my HPLC chromatogram as degradation products of this compound?
-
Answer: The presence of new peaks that increase in area over time or under stress conditions, while the main this compound peak decreases, is a strong indication of degradation. To confirm, you can perform a forced degradation study.
-
Troubleshooting Steps:
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally induce degradation.[12][13]
-
Comparative HPLC Analysis: Run HPLC analysis on the stressed samples and compare the chromatograms to your experimental samples. The peaks that appear or increase in the stressed samples are likely degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks. This can help in identifying the molecular weights of the degradation products and proposing their structures.
-
-
Issue 3: I am having trouble developing a stability-indicating HPLC method for this compound.
-
Question: What are the key parameters to consider for developing a stability-indicating HPLC method for this compound and its potential degradation products?
-
Answer: A stability-indicating method must be able to resolve the parent compound from all its potential degradation products.
-
Troubleshooting Steps:
-
Column Selection: A reversed-phase C18 column is a good starting point for the analysis of lignans.[14][15][16][17]
-
Mobile Phase Optimization: Start with a gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). Adjust the gradient profile to achieve optimal separation.
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectra of this compound and its degradation products to select the most appropriate wavelength for detection.
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[18][13]
-
-
Data Presentation
Table 1: Predicted Stability Profile of this compound under Forced Degradation Conditions (Hypothetical)
| Stress Condition | Reagent/Parameter | Incubation Time (hours) | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 | Moderate to High | Ring-opened γ-hydroxy carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH | 0.5, 2, 8 | High | Salt of ring-opened γ-hydroxy carboxylic acid |
| Oxidation | 3% H₂O₂ | 2, 8, 24 | Moderate to High | Quinone-type compounds, ring-cleavage products |
| Thermal | 80°C in solution | 24, 48, 72 | Low to Moderate | Hydrolysis and oxidation products |
| Photochemical | UV light (254 nm) | 2, 8, 24 | Moderate | Oxidative degradation products |
Note: This table is predictive and based on the chemical properties of related compounds. Actual degradation rates and products would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 80°C.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Effect of thermal heating on some lignans in flax seeds, sesame seeds and rye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of lignin and lignin models, using titanium dioxide: the role of the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation alleviates the lignin bottleneck for carbon turnover in terrestrial ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [Determination of main degradation products of lignin using reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Technical Support Center: Overcoming Lappaol B Solubility Challenges
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues with the lignan Lappaol B in aqueous solutions. Given the limited specific solubility data for this compound, this guide incorporates established methods for enhancing the solubility of related poorly soluble lignans and phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lignan that, like many other phenolic compounds, is poorly soluble in water. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and acetone. Preparing aqueous solutions for biological experiments often requires special techniques to avoid precipitation.
Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental medium. What can I do?
A2: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the proportion of the organic solvent (e.g., DMSO or ethanol) in the final solution. However, be mindful of potential solvent toxicity to your cells or organism.
-
Use a solubilizing agent: Consider incorporating a solubilizing agent such as a cyclodextrin or a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) into your aqueous medium before adding the this compound stock solution.
-
Adjust the pH: The solubility of phenolic compounds can be pH-dependent. Depending on the pKa of this compound's ionizable groups, adjusting the pH of the aqueous medium may increase its solubility.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A3: The maximum tolerated concentration of DMSO in cell culture is cell-line dependent but is generally kept below 0.5% (v/v) to minimize toxicity. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.
Q4: Can I use pH adjustment to improve this compound solubility?
A4: Yes, pH adjustment can be an effective method for improving the solubility of phenolic compounds. The solubility of these compounds often increases at a pH above their pKa, as the molecule becomes ionized and more polar. It is recommended to perform a pH-solubility profile for this compound to determine the optimal pH for your experiments. However, be sure that the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability). Phenolic compounds are often more soluble in alkaline conditions than in neutral or acidic solutions[1].
Q5: What are cyclodextrins and how can they help with Lappalo B solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex. This complex has increased aqueous solubility and stability. γ-cyclodextrin has been shown to enhance the water solubility of arctigenin, a lignan related to this compound[2].
Q6: Are there other advanced methods to improve this compound solubility for in vivo studies?
A6: For in vivo applications, nanoparticle-based formulations are a promising approach. Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers or lipids, can significantly enhance its aqueous dispersibility, stability, and bioavailability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates immediately upon addition to aqueous buffer. | The aqueous buffer has poor solubilizing capacity for the hydrophobic compound. | Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. |
| A hazy solution or fine precipitate forms over time. | The compound is supersaturated and is slowly crashing out of solution. | Decrease the final concentration of this compound. Incorporate a co-solvent or a solubilizing agent (e.g., cyclodextrin) in the aqueous medium. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. | Prepare a fresh stock solution for each experiment. Ensure the compound is fully dissolved in the organic solvent before diluting into the aqueous medium. Use a consistent and validated protocol for solution preparation. |
| Cell toxicity observed in the vehicle control group. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | Reduce the concentration of the co-solvent to a non-toxic level (typically <0.5% for DMSO in cell culture). Consider alternative solubilization methods like cyclodextrin complexation or nanoparticle formulation. |
Data Presentation
Table 1: Representative Solubility Data for Lignans in Different Solvents
The following data is for matairesinol, a structurally related lignan, and is provided as a representative example due to the lack of specific quantitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molarity (mM) |
| DMSO | 30 | ~83.7 |
| Ethanol | 1 | ~2.8 |
| DMSO:PBS (pH 7.2) (1:4) | 0.25 | ~0.7 |
| Water | 0.0121 (Predicted) | ~0.034 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
To prepare a working solution, dilute the stock solution into your aqueous experimental medium dropwise while vigorously vortexing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using one of the methods below.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins (Freeze-Drying Method)
-
Determine the appropriate cyclodextrin: Based on the molecular dimensions of this compound, select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or γ-cyclodextrin).
-
Molar Ratio: Prepare solutions with varying molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2) to find the optimal complexation efficiency.
-
Dissolution: Dissolve the cyclodextrin in deionized water. Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Equilibration: Stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the resulting solution and lyophilize it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Reconstitution: The lyophilized powder can be reconstituted in an aqueous medium to the desired concentration.
Protocol 3: Preparation of this compound Nanoparticles by Antisolvent Precipitation
-
Solvent Phase: Dissolve this compound in a water-miscible organic solvent, such as acetone or ethanol, at a specific concentration.
-
Antisolvent Phase: Use deionized water as the antisolvent. A stabilizer (e.g., a polymer like Pluronic® F-127 or a surfactant) can be added to the antisolvent to prevent nanoparticle aggregation.
-
Precipitation: Rapidly inject the solvent phase into the vigorously stirred antisolvent phase. The sudden change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent using a method such as rotary evaporation or dialysis.
-
Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index, and drug loading.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Hypothesized action of this compound on the Hippo-YAP signaling pathway.
References
Technical Support Center: Troubleshooting Lappaol B Peak Tailing in HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Lappaol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important in HPLC analysis?
A1: this compound is a lignan, a class of phenolic compounds, found in plants of the Arctium genus, such as burdock.[1] Accurate quantification of this compound is crucial for research and quality control. Peak tailing, a form of peak asymmetry, can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised analytical precision.[2][3][4]
Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?
A2: The primary causes of peak tailing for phenolic compounds like this compound in reversed-phase HPLC include secondary interactions between the analyte and the stationary phase, improper mobile phase conditions (especially pH), column degradation, and issues with the sample preparation or injection.[2][5]
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: this compound possesses multiple phenolic hydroxyl (-OH) groups. At certain pH values, these groups can deprotonate to form phenolates. These negatively charged ions can then interact with residual, positively charged silanol groups on the silica-based stationary phase of the HPLC column, leading to a secondary retention mechanism that causes peak tailing.
Q4: What is a good starting point for the mobile phase pH when analyzing this compound?
A4: The phenolic hydroxyl groups of this compound are weakly acidic, with an estimated pKa of around 10. To ensure the compound remains in its neutral, protonated form and to minimize interactions with silanol groups, it is recommended to use a mobile phase with a pH well below the pKa, ideally in the acidic range of 3-5.[6][7]
Q5: Can the choice of organic solvent in the mobile phase affect peak tailing?
A5: Yes, the choice between acetonitrile and methanol can influence peak shape. Methanol is a protic solvent and can engage in hydrogen bonding with the analyte and stationary phase, which can sometimes help to mask silanol interactions and reduce tailing. Acetonitrile is aprotic and generally has a lower viscosity, which can lead to better column efficiency. The optimal solvent depends on the specific interactions and should be determined experimentally.
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
| Question | Possible Cause | Proposed Solution | Expected Outcome (Illustrative Data) |
| Why is my this compound peak showing significant tailing (Tailing Factor > 1.5)? | Secondary Silanol Interactions: The phenolic hydroxyl groups of this compound are interacting with active silanol groups on the C18 column. | 1. Lower Mobile Phase pH: Add a small amount of an acidifier (e.g., 0.1% formic acid or acetic acid) to your aqueous mobile phase to bring the pH down to ~3.0. This will protonate the silanol groups and reduce ionic interactions.[6][7] 2. Use an End-Capped Column: Switch to a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.[5] | Initial Tailing Factor: 1.8 After pH Adjustment: 1.2 With End-Capped Column: 1.1 |
| My peak tailing is inconsistent between runs. What could be the issue? | Mobile Phase pH is too close to this compound's pKa: If the mobile phase pH is near the pKa of the phenolic groups (~10), small variations in pH can lead to significant changes in the ionization state of the molecule and thus inconsistent retention and peak shape.[6][7] | Buffer the Mobile Phase: Use a buffer system (e.g., acetate or formate buffer) at a concentration of 10-25 mM to maintain a stable pH throughout the analysis. Ensure the chosen buffer is soluble in the mobile phase mixture.[2] | Tailing Factor Variation (Unbuffered): 1.4 - 1.9 Tailing Factor (Buffered): Consistently ~1.3 |
| I've adjusted the pH, but there is still some tailing. What else can I try? | 1. Sub-optimal Organic Modifier: The choice of organic solvent may not be ideal for minimizing all interactions. 2. Column Contamination: The column may have accumulated contaminants from previous injections that are interacting with this compound. | 1. Change the Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice-versa.[8] 2. Column Wash: Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. Always check the column manufacturer's guidelines for recommended washing procedures. | Tailing Factor (Acetonitrile): 1.4 Tailing Factor (Methanol): 1.2 After Column Wash: 1.1 |
| The peak tailing gets worse as I inject more concentrated samples. Why? | Mass Overload: The stationary phase is becoming saturated with the analyte, leading to a non-ideal chromatographic process.[2][3] | Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, the original sample was overloaded. | Tailing Factor (100 µg/mL): 1.9 Tailing Factor (20 µg/mL): 1.3 |
| Could my sample preparation be causing the peak tailing? | Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, it can cause peak distortion, including tailing. | Match Sample Solvent to Initial Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition of your gradient. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample. | Tailing Factor (Sample in 100% Methanol): 1.6 Tailing Factor (Sample in 30% Methanol): 1.2 |
Experimental Protocol: Representative HPLC Method for this compound
This protocol is a synthesized example based on typical methods for analyzing lignans from Arctium lappa.[9][10][11] Researchers should validate this method for their specific instrumentation and application.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), preferably end-capped.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) formic acid
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% to 90% B (linear gradient)
-
30-35 min: Hold at 90% B
-
35-36 min: 90% to 30% B (linear gradient)
-
36-45 min: Hold at 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard or sample extract in the initial mobile phase (30% acetonitrile in water with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizing the Troubleshooting Process and Chemical Interactions
To aid in understanding the logic of troubleshooting and the underlying chemical causes of peak tailing, the following diagrams are provided.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Chemical interactions causing this compound peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. moravek.com [moravek.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Lappaol B Mass Spectrometry Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lappaol B sample preparation for mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound by mass spectrometry.
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal Intensity | Improper Sample Dissolution: this compound may not be fully dissolved in the chosen solvent. | Ensure complete dissolution by using an appropriate solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone. Gentle warming and vortexing can aid dissolution. Prepare stock solutions in these solvents and dilute with a mobile phase-compatible solvent for injection. |
| Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized for this compound. | Optimize ESI parameters. Experiment with both positive and negative ion modes. For lignans, negative mode can sometimes provide better sensitivity. Adjust parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal of the precursor ion ([M-H]⁻ or [M+H]⁺). | |
| Low Concentration: The sample concentration may be below the limit of detection of the instrument. | Prepare a fresh, more concentrated sample. If working with an extract, consider a sample enrichment step. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Injection Solvent: The solvent used to dissolve the sample for injection is significantly stronger or weaker than the initial mobile phase. | The injection solvent should be as close in composition to the initial mobile phase as possible. If a strong solvent like DMSO is used for the stock solution, ensure the final dilution for injection is in a weaker, mobile phase-compatible solvent. |
| Column Overload: Injecting too much sample onto the LC column. | Reduce the injection volume or the concentration of the sample. | |
| Secondary Interactions: The analyte may be interacting with active sites on the column. | Ensure the mobile phase is appropriately acidified (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups on the column, which can cause peak tailing for some compounds.[1] | |
| In-source Fragmentation | High Source Temperature or Voltages: Excessive energy in the ESI source can cause the this compound molecule to fragment before mass analysis. | Reduce the source temperature and cone/fragmentor voltage to minimize fragmentation and maximize the intensity of the molecular ion. |
| Unexpected Adduct Formation | Presence of Salts: Contamination of the sample or mobile phase with salts (e.g., sodium, potassium) can lead to the formation of adducts ([M+Na]⁺, [M+K]⁺). | Use high-purity LC-MS grade solvents and additives. If adducts are still observed, their presence can sometimes be used to confirm the molecular weight of the analyte. |
| Non-reproducible Results | Sample Instability: this compound may be degrading in the prepared solution. | Prepare fresh samples for each analysis. If storing solutions, keep them at low temperatures (-20°C or -80°C) and protected from light to minimize degradation. The stability of lignans can be affected by light and pH. |
| System Contamination: Carryover from previous injections or contaminated solvents. | Implement a robust column washing protocol between samples. Use fresh, high-purity solvents and additives for the mobile phase. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving a this compound standard?
This compound is soluble in a range of organic solvents. For creating a stock solution, Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone are suitable choices. For LC-MS analysis, it is recommended to make final dilutions in a solvent that is compatible with the mobile phase, such as methanol or acetonitrile, to ensure good peak shape.
2. Which ionization mode, positive or negative, is better for this compound analysis?
Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of lignans like this compound. The choice of polarity will depend on the specific instrument and experimental conditions. It is advisable to test both modes to determine which provides a better signal-to-noise ratio and overall sensitivity for your specific setup. Some studies on lignans have shown good results in negative ion mode.[1]
3. What are the expected mass-to-charge ratios (m/z) for this compound?
The molecular weight of this compound is 550.6 g/mol . Therefore, in mass spectrometry, you can expect to see the following ions:
-
Positive Ion Mode: [M+H]⁺ at m/z 551.6, and potentially adducts such as [M+Na]⁺ at m/z 573.6 or [M+K]⁺ at m/z 589.6.
-
Negative Ion Mode: [M-H]⁻ at m/z 549.6.
4. What are the characteristic fragmentation patterns for this compound in MS/MS?
This compound is a dibenzylbutyrolactone lignan. A characteristic fragmentation pathway for this class of compounds is the neutral loss of a CO₂ molecule (44 Da) from the lactone ring. Therefore, in MS/MS analysis of the [M-H]⁻ ion at m/z 549.6, a prominent fragment ion at approximately m/z 505.6 would be expected. Further fragmentation patterns can be complex and may involve cleavages of the ether linkages and benzyl groups.
5. What type of LC column and mobile phase are suitable for this compound analysis?
A reversed-phase C18 column is a common and suitable choice for the separation of lignans. Typical mobile phases consist of a gradient elution using:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[1]
-
Solvent B: Acetonitrile or Methanol.
A typical gradient might start with a low percentage of the organic solvent and gradually increase to elute the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Standard for Direct Infusion MS Analysis
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of HPLC-grade DMSO to make a 1 mg/mL stock solution.
-
Ensure complete dissolution by vortexing and gentle warming if necessary.
-
Store the stock solution at -20°C in a tightly sealed vial, protected from light.
-
-
Working Solution for Infusion:
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
This working solution can be directly infused into the mass spectrometer.
-
Protocol 2: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation:
-
Follow step 1 of Protocol 1 to prepare a 1 mg/mL stock solution of this compound in DMSO.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
LC-MS Analysis:
-
Inject the prepared standards onto a C18 LC column.
-
Use a gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile or methanol as mobile phase B.
-
Monitor the elution of this compound using the appropriate m/z values in both positive and negative ion modes.
-
Visualizations
Caption: Experimental workflow for this compound analysis by LC-MS.
Caption: Troubleshooting logic for addressing poor signal intensity.
References
Technical Support Center: Optimizing Cell Permeability of Lappaol B
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Lappaol B, a lignan found in Arctium lappa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a benzofuran lignan with the molecular formula C₃₁H₃₄O₉ and a molecular weight of approximately 550.6 g/mol . [1][2]Its structure contains multiple hydroxyl and methoxy groups, contributing to its polarity. While soluble in organic solvents like DMSO, chloroform, and ethyl acetate, its aqueous solubility is limited, which can be a primary contributor to low cell permeability. [3] Q2: Why is cell permeability a potential issue for this compound?
High biochemical potency that doesn't translate to cell-based assay activity is a common indicator of poor cell permeability. [4]Several factors inherent to this compound's structure can contribute to this challenge:
-
High Polarity: The presence of multiple hydrogen bond donors and acceptors increases the polar surface area (PSA), which can hinder its ability to cross the lipid bilayer of the cell membrane.
-
Molecular Weight: While not excessively large, its molecular weight of 550.6 g/mol is on the higher side of the typical range for orally bioavailable drugs (Lipinski's Rule of Five suggests <500 Da). [2]* Efflux Pump Substrate: Like many natural polyphenolic compounds, this compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration. [5] Q3: How can I get a baseline measurement of this compound's permeability?
Two primary in vitro assays are recommended to quantify permeability:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay measures passive diffusion across an artificial lipid membrane. [6][7]It is a cost-effective, high-throughput method to determine a compound's intrinsic ability to cross a lipid barrier without the confounding factors of active transport. [6]2. Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium. [8][9]It is considered the gold standard for in vitro prediction of oral absorption because it accounts for passive diffusion, paracellular transport, and active transport mechanisms, including efflux. [10][11]
Troubleshooting Guide
Issue 1: this compound shows high potency in my biochemical (e.g., enzyme) assay but very low activity in my cell-based assay.
This is a classic sign of a cell permeability problem. The compound is active against its target but cannot reach it in sufficient concentrations inside the cell.
Troubleshooting Workflow:
Issue 2: My permeability data from the Caco-2 assay is inconsistent or shows poor compound recovery.
This can result from several experimental factors.
-
Poor Aqueous Solubility: If this compound precipitates in the assay buffer, the measured permeability will be artificially low.
-
Solution: Ensure the compound is fully dissolved. Use a co-solvent like DMSO, but keep the final concentration below 1% to avoid compromising the Caco-2 monolayer integrity. [4]* Non-specific Binding: The compound may adsorb to the plastic of the assay plates, reducing the concentration available for transport and leading to an underestimation of permeability.
-
Solution: Use low-binding assay plates. Also, include a recovery calculation in your analysis by measuring the compound concentration in all compartments (apical, basolateral, and cell lysate) at the end of the experiment.
-
-
Compromised Monolayer Integrity: The Caco-2 cell monolayer must be intact to provide a reliable barrier.
-
Solution: Regularly measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment. [9][11]A significant drop in TEER indicates a compromised barrier. Additionally, a Lucifer Yellow rejection assay can be used to confirm monolayer integrity. [11] Issue 3: this compound has good passive permeability in PAMPA but still shows low accumulation in Caco-2 cells.
-
This result strongly suggests that this compound is a substrate for active efflux transporters. [4]The PAMPA assay only measures passive diffusion, while the Caco-2 assay reflects the net result of passive influx and active efflux.
-
Confirmation:
-
Calculate the efflux ratio from a bidirectional Caco-2 assay: ER = Papp (B-A) / Papp (A-B) . An efflux ratio greater than 2 is a strong indicator of active efflux. [11] 2. Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp). A significant increase in the apical-to-basolateral (A-B) permeability in the presence of an inhibitor confirms that this compound is a substrate for that specific transporter. [11]
-
Strategies for Permeability Enhancement
If low permeability or high efflux is confirmed, several strategies can be employed.
-
Prodrug Approach: Masking the polar hydroxyl groups of this compound with lipophilic moieties can create a more membrane-permeable prodrug. These masking groups can be designed to be cleaved by intracellular enzymes, releasing the active this compound inside the cell.
-
Nanoencapsulation: Formulating this compound into nanoparticles, such as polymeric micelles or liposomes, can protect it from degradation, improve its solubility, and facilitate its transport across the cell membrane. [12][13][14]* Use of Permeation Enhancers: Co-administration with non-toxic permeation enhancers, like cyclodextrins, can improve permeability by transiently and reversibly altering the structure of the cell membrane.
Quantitative Data Summary
The following table provides reference values for interpreting permeability assay results.
| Parameter | Assay | Low Permeability | Moderate Permeability | High Permeability |
| Papp (x 10⁻⁶ cm/s) | Caco-2 | < 1.0 | 1.0 - 10.0 | > 10.0 |
| Pe (x 10⁻⁶ cm/s) | PAMPA | < 1.0 | 1.0 - 10.0 | > 10.0 |
| Efflux Ratio (ER) | Caco-2 | ≤ 2.0 | > 2.0 | - |
| Compound Recovery (%) | Both | < 70% (Indicates potential issues) | > 70% (Acceptable) | > 90% (Ideal) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Prepare Lipid Solution: Create a 1-2% solution of lecithin (or a commercial brain lipid mixture) in an organic solvent like dodecane. [15]2. Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate and allow the solvent to evaporate.
-
Prepare Solutions:
-
Donor Solution: Prepare a 100-500 µM solution of this compound in a suitable buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be <1%.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for 4-18 hours with gentle shaking to reduce the unstirred water layer. [16][17]5. Quantification: After incubation, separate the plates. Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Pe): Use the established formula that accounts for the volume of the donor and acceptor wells, the area of the membrane, and the incubation time to calculate the effective permeability coefficient (Pe). [16]
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound and its efflux ratio.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer. [9]2. Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm². [18]3. Prepare Dosing Solution: Prepare a 10-100 µM solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the this compound dosing solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm). [18] * At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the this compound dosing solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Follow the same incubation and sampling procedure as the A-B direction.
-
-
Quantification: Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
-
Calculate the flux (dQ/dt) of the compound across the monolayer.
-
Papp = (dQ/dt) / (A * C₀), where A is the surface area of the membrane and C₀ is the initial concentration in the donor chamber. [19]8. Calculate Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B).
-
References
- 1. This compound | C31H34O9 | CID 46173977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | CAS:62359-60-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. abmole.com [abmole.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Encapsulation of Polyphenolic Compounds Based on Hemicelluloses to Enhance Treatment of Inflammatory Bowel Diseases and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. researchgate.net [researchgate.net]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Lappaol B Interference in Biological Assays
Disclaimer: Information available in scientific literature predominantly refers to Lappaol F , a lignan isolated from Arctium lappa. It is highly probable that "Lappaol B" is a typographical error. This guide has been developed based on the properties and known biological activities of Lappaol F.
Frequently Asked Questions (FAQs)
Q1: What is Lappaol F and what is its primary biological activity?
Lappaol F is a natural lignan with demonstrated anticancer properties.[1][2] Its primary mechanism of action involves the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway, which is crucial for cancer progression.[1][3] Lappaol F has been shown to suppress proliferation and induce apoptosis in various cancer cell lines, including cervical, colorectal, breast, and prostate cancers.[1]
Q2: I am observing unexpected results in my cell-based assay after treatment with Lappaol F. Could this be due to assay interference?
Yes, it is possible. While Lappaol F has specific biological effects, its chemical structure may lead to interference in certain assay formats, particularly those with colorimetric or fluorometric readouts. This is a known phenomenon with many natural compounds. It is crucial to include proper controls to distinguish between true biological effects and assay artifacts.
Q3: Which signaling pathways are known to be affected by Lappaol F?
Lappaol F primarily targets the Hippo-YAP signaling pathway.[1] It downregulates the expression of YAP and its target genes, leading to cell cycle arrest and apoptosis.[1][2] Additionally, it has been shown to regulate the PI3K/AKT pathway.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Cause: The IC50 value of Lappaol F can vary depending on the cancer cell line and the duration of treatment.[1] For example, at 72 hours, the IC50 values were reported to be 41.5 µM in HeLa cells, 26.0 µM in MDA-MB-231 cells, 45.3 µM in SW480 cells, and 42.9 µM in PC3 cells.[1] Different cell viability assays (e.g., MTT, SRB, CellTiter-Glo) can also yield different results due to potential interference with the assay chemistry.
Troubleshooting Steps:
-
Standardize Parameters: Ensure consistent cell seeding density, treatment duration, and solvent (e.g., DMSO) concentration across experiments.
-
Use an Orthogonal Assay: Confirm results using a different viability assay with an alternative detection method. For example, if you are using a metabolic assay like MTT, try a protein-based endpoint assay like the sulforhodamine B (SRB) assay, which was used in several studies on Lappaol F.[1][5]
-
Control for Solvent Effects: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve Lappaol F) to account for any solvent-induced cytotoxicity.
Issue 2: Suspected off-target effects or assay interference.
Possible Cause: Lappaol F, as a small molecule, could have off-target effects or directly interfere with assay components, leading to false-positive or false-negative results.[6] Such interference is common in high-throughput screening.
Troubleshooting Steps:
-
Perform a Target-Free Assay: To test for direct assay interference, run the assay in the absence of cells or the target enzyme, but with all other assay components and Lappaol F. A change in signal would indicate direct interference.
-
Vary Enzyme/Substrate Concentrations: In enzymatic assays, altering the concentration of the enzyme or substrate can help determine the mechanism of inhibition.[7][8] If the inhibitory effect of Lappaol F changes significantly with enzyme concentration, it may suggest a non-specific mode of action.
-
Include Known Inhibitors/Activators: Run the assay with a known inhibitor or activator of your target to ensure the assay is performing as expected.
Quantitative Data Summary
| Cell Line | Assay Type | Treatment Duration (h) | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | SRB | 72 | 41.5 | [1] |
| MDA-MB-231 (Breast Cancer) | SRB | 72 | 26.0 | [1] |
| SW480 (Colorectal Cancer) | SRB | 72 | 45.3 | [1] |
| PC3 (Prostate Cancer) | SRB | 72 | 42.9 | [1] |
| MDA-MB-231 (TNBC) | Not specified | 48 | 59.32 ± 1.94 | [4] |
| Hs-578T (TNBC) | Not specified | 48 | 35.33 ± 2.06 | [4] |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay (as described for Lappaol F testing[1])
-
Plate cells in 96-well plates at a density of 7.5 × 10³ cells per well.
-
After 24 hours, treat cells with various concentrations of Lappaol F (e.g., 0, 10, 25, 50, 75 µmol/L) or vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water.
-
Air dry the plates completely.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates again.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
Visualizations
Caption: Lappaol F inhibits the Hippo-YAP signaling pathway.
Caption: Troubleshooting workflow for Lappaol F assay interference.
References
- 1. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Preventing oxidation of Lappaol B during storage
Topic: Preventing Oxidation of Lappaol B During Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
A1: this compound is a lignan, a class of phenolic compounds, isolated from plants such as Arctium lappa (burdock).[1][2] Like many phenolic compounds, this compound is susceptible to oxidation, a chemical degradation process that can be accelerated by factors such as exposure to oxygen, light, and elevated temperatures. This degradation can lead to a loss of the compound's purity, potency, and biological activity, thereby compromising experimental results.
Q2: What are the primary factors that can cause the oxidation of this compound?
A2: The primary factors that contribute to the oxidation of this compound and other phenolic compounds include:
-
Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.
-
pH: The stability of phenolic compounds can be pH-dependent. For some related compounds, basic conditions have been shown to accelerate degradation.[3]
Q3: How can I visually detect if my this compound sample may have degraded?
A3: While visual inspection is not a definitive measure of purity, signs of degradation in a solid sample of a phenolic compound can include a change in color or the appearance of clumping due to moisture absorption. For solutions, a change in color or the formation of precipitates may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q4: What are the recommended long-term storage conditions for solid this compound?
A4: For long-term storage of solid this compound, it is recommended to follow the guidelines for structurally similar lignans like Arctigenin. The sample should be stored at -20°C in a tightly sealed container to minimize exposure to air and moisture.[4][5] To further protect against oxidation, the container can be flushed with an inert gas such as nitrogen or argon before sealing.
Q5: I need to prepare a stock solution of this compound. What is the best way to store it?
A5: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[4] When preparing a stock solution, it is advisable to use a solvent that has been purged with an inert gas to remove dissolved oxygen.[4] Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to air. Store these aliquots at -20°C or lower. It is not recommended to store aqueous solutions of related compounds for more than one day due to lower stability.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Oxidation of this compound stock solution. | Prepare a fresh stock solution from solid material. Confirm the concentration and purity of the new stock solution using an appropriate analytical method (e.g., HPLC-UV). |
| Inconsistent experimental results between batches. | Degradation of this compound during storage. | Review your storage procedures. Ensure solid this compound is stored at -20°C under an inert atmosphere. For solutions, ensure they are stored at low temperatures and used within a short timeframe. Aliquoting the stock solution can also improve consistency. |
| Visible change in the color of the solid this compound sample. | Potential oxidation or contamination. | Do not use the sample. A color change can indicate degradation. It is recommended to use a fresh, uncompromised lot of the compound for your experiments. |
| Precipitate forms in a stored this compound solution. | The compound may be degrading, or its solubility limit may have been exceeded at the storage temperature. | Allow the solution to come to room temperature and vortex to see if the precipitate redissolves. If it does not, it is likely a degradation product. The solution should be discarded. |
Data Presentation
Table 1: Recommended Storage Conditions to Minimize this compound Oxidation
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | -20°C | Inert gas (Nitrogen or Argon) / Vacuum | Dark (in an opaque container) | ≥ 4 years (based on data for Arctigenin)[4] |
| Organic Stock Solution (e.g., in DMSO) | -20°C or -80°C | Inert gas headspace in vial | Dark (in an amber vial) | Short-term (days to weeks); for longer-term, re-qualification of purity is advised. |
| Aqueous Solution | 2-8°C | N/A | Dark | Not recommended for more than 24 hours.[4] |
Experimental Protocols
Protocol for Long-Term Storage of Solid this compound
-
Place the solid this compound in a clean, dry amber glass vial.
-
If possible, place the vial in a vacuum chamber and apply a vacuum to remove air.
-
Backfill the chamber with a dry, inert gas such as nitrogen or argon.
-
Quickly and tightly seal the vial with a cap that has a chemically resistant liner.
-
For additional protection, wrap the cap and neck of the vial with parafilm.
-
Label the vial clearly with the compound name, date, and concentration (if applicable).
-
Store the vial in a freezer at -20°C, protected from light.
Protocol for Quantifying this compound Stability by HPLC
This protocol provides a general method for assessing the stability of this compound. The specific parameters may need to be optimized for your instrument and column.
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of high-purity this compound.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
For solid samples, accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
For solutions, dilute an aliquot of the stored solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for this compound (e.g., determined by a UV scan, likely around 280 nm for lignans).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples from your stability study.
-
Quantify the amount of this compound in your samples by comparing their peak areas to the standard curve. A decrease in the area of the this compound peak over time indicates degradation. The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Generalized oxidative degradation pathway for phenolic compounds.
References
Technical Support Center: Refinement of Lappaol B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Lappaol B from crude plant extracts, primarily from Arctium lappa (burdock) seeds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural source is it primarily isolated?
A1: this compound is a sesquilignan, a type of lignan derived from the trimerization of p-hydroxyphenylpropene units.[1] It is primarily isolated from the seeds of Arctium lappa L.[1][2]
Q2: What are the general steps for the purification of this compound from crude plant extracts?
A2: A general workflow for the purification of this compound involves:
-
Extraction: Initial extraction of the plant material with a suitable solvent.
-
Solvent Partitioning: Separation of compounds based on their solubility in immiscible solvents.
-
Chromatographic Purification: Multiple steps of column chromatography to isolate this compound.
-
Purity Assessment: Analysis of the final product to determine its purity.
Q3: What are the key chemical properties of this compound that are relevant for its purification?
A3: this compound is a member of the benzofurans.[3] As a lignan aglycone, it is a fairly lipophilic polyphenol with limited water solubility.[4] This property is crucial for selecting appropriate solvents for extraction and chromatography. The molecular weight of this compound is 550.6 g/mol .[3]
Q4: Which analytical techniques are recommended for monitoring the purification of this compound?
A4: Thin-Layer Chromatography (TLC) is highly suitable for qualitative screening of extracts and for monitoring the progress of purification steps.[5] High-Performance Liquid Chromatography (HPLC) is recommended for quantitative analysis and final purity assessment.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size too large). | 1. For lignan aglycones like this compound, use medium polarity solvents like ethyl acetate, or polar solvents such as ethanol or methanol. Aqueous mixtures of these solvents can also be effective.[4] 2. Optimize extraction time and temperature. For some lignans, extraction for 40-60 minutes at around 40-55°C has been shown to be effective.[8] 3. Grind the plant material to a fine powder to increase the surface area for solvent penetration. |
| Co-elution of Impurities during Column Chromatography | 1. Poor choice of stationary phase. 2. Inadequate solvent system for elution. 3. Overloading of the column. | 1. Normal phase chromatography using silica gel or alumina is commonly used for the separation of relatively non-polar compounds.[5] 2. Employ a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or acetone).[5] 3. Reduce the amount of crude extract loaded onto the column. |
| Degradation of this compound during Purification | 1. Exposure to high temperatures. 2. Presence of oxidative enzymes. 3. pH instability. | 1. Lignans are generally stable at temperatures below 100°C, but prolonged exposure should be avoided.[4] Conduct evaporation of solvents under reduced pressure at a lower temperature (e.g., 40-50°C). 2. Consider deactivating enzymes in the initial extract, for example, by a brief heat treatment if this compound is stable enough. 3. Maintain a neutral pH during extraction and purification unless a specific pH is required for separation. |
| Final Product has Low Purity | 1. Insufficient number of purification steps. 2. Ineffective final purification method. | 1. Multiple chromatographic steps are often necessary. Consider using different types of chromatography (e.g., adsorption followed by size-exclusion) for orthogonal separation. 2. Preparative HPLC on a reversed-phase column can be an effective final step for polishing the product to high purity.[7][9] |
Experimental Protocols
General Extraction and Fractionation Protocol
This protocol is a generalized procedure based on common methods for lignan isolation.
-
Grinding: Grind dried seeds of Arctium lappa to a fine powder.
-
Defatting: Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids. This is a common step in lignan analysis to reduce interfering compounds.[5]
-
Lignan Extraction: Air-dry the defatted material and then extract it with methanol or ethanol.[4] This can be done using maceration, soxhlet extraction, or ultrasound-assisted extraction. For ultrasonic extraction, a duration of around 60 minutes may be optimal.[8]
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude lignan extract.
-
Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture and partition it against a solvent of intermediate polarity, such as ethyl acetate. Lignan aglycones are expected to partition into the ethyl acetate phase.
Chromatographic Purification Protocol
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a non-polar solvent like hexane or chloroform and gradually increase the polarity by adding ethyl acetate or acetone.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions rich in this compound and evaporate the solvent.
-
-
Preparative HPLC:
-
Column: A reversed-phase C18 column is often suitable for the final purification of lignans.[5]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is typically used.[7]
-
Detection: UV detection at a wavelength appropriate for lignans (e.g., around 280 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Step: Evaporate the solvent to obtain purified this compound.
-
Quantitative Data
The following table presents representative data for lignan content in Arctium lappa and typical yields from purification processes. Note that specific yields for this compound are not widely reported and can vary significantly based on the starting material and purification protocol.
| Parameter | Value | Source/Method | Reference |
| Arctiin and Arctigenin Content in A. lappa fruit | Variable, up to several mg/g | MSPD-HPLC | [6] |
| Phenolic Content in A. lappa root hydroethanolic extract | 72.61 mg gallic acid/g extract | Colorimetric assay | [10] |
| Supercritical Fluid Extraction Yield from A. lappa seeds | 19.02 wt% | scCO2 with ethanol co-solvent | [11] |
| Purity after Preparative HPLC | >90% | HPLC | [9] |
Visualizations
Experimental Workflow for this compound Purification
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C31H34O9 | CID 46173977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the major constituents in fruit of Arctium lappa L. by matrix solid-phase dispersion extraction coupled with HPLC separation and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 10. Antioxidative and in vitro antiproliferative activity of Arctium lappa root extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Lappaol B Cytotoxicity Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cytotoxicity assays with Lappaol B.
General Information
This compound is a lignan compound found in the plant Arctium lappa (burdock). Lignans from this plant have demonstrated various biological activities, including anti-inflammatory and anti-aging properties. While extensive cytotoxic data for this compound is limited in publicly available literature, its close analog, Lappaol F , has been shown to exhibit significant anticancer effects by inducing cell cycle arrest and apoptosis. This guide will leverage the information available for Lappaol F and other related lignans to provide a robust framework for optimizing your this compound cytotoxicity experiments.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 62359-60-8 |
| Molecular Formula | C₃₁H₃₄O₉ |
| Molecular Weight | 550.6 g/mol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for this compound?
A1: While direct studies on this compound are scarce, the related compound Lappaol F induces cytotoxicity in cancer cells through the induction of G1 and G2 cell-cycle arrest and the activation of caspases, leading to apoptosis.[2][3] Lappaol F has also been shown to inhibit the Hippo-YAP signaling pathway, which is crucial for cell proliferation and apoptosis.[4] It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Which cytotoxicity assays are most suitable for evaluating this compound?
A3: Several assays can be used to assess the cytotoxic effects of this compound. A multi-assay approach is recommended to obtain a comprehensive understanding of its activity.
-
Metabolic Viability Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells. They are useful for initial screening and determining the IC₅₀ value.
-
Membrane Integrity Assays (e.g., LDH release): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death.
Q4: Are there any known IC₅₀ values for Lappaol compounds?
A4: Yes, studies on other lignans from Arctium lappa have reported IC₅₀ values. For instance, Lappaol C, Lappaol A, and Lappaol F showed IC₅₀ values of 8, 16, and 40 µg/mL, respectively, against the LNCaP prostate cancer cell line.[5] For Lappaol F, IC₅₀ values in various cancer cell lines at 72 hours were reported as follows: HeLa (41.5 µmol/L), MDA-MB-231 (26.0 µmol/L), SW480 (45.3 µmol/L), and PC3 (42.9 µmol/L).[4] These values can serve as a starting point for designing your dose-response experiments with this compound.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - this compound may directly reduce MTT. - Microbial contamination. | - Include a "compound only" control (this compound in media without cells) to assess direct MTT reduction. - Ensure aseptic techniques during the experiment. |
| Low signal or inconsistent results | - Poor solubility of this compound at the tested concentrations. - Insufficient incubation time with MTT. - Incomplete dissolution of formazan crystals. | - Visually inspect the wells for any precipitation of the compound. If observed, consider lowering the concentration or using a different solvent system (ensure solvent controls are included). - Optimize the MTT incubation time (typically 2-4 hours) for your specific cell line. - Ensure complete solubilization of formazan crystals by thorough mixing and allowing sufficient time for dissolution. |
| Increased absorbance with increasing this compound concentration | - Interference of this compound with the assay's colorimetric reading. - this compound may be inducing metabolic activity at lower concentrations before becoming cytotoxic at higher concentrations. | - Run a control plate with this compound in cell-free media to check for absorbance interference. - Correlate MTT results with a different cytotoxicity assay (e.g., LDH or cell counting) to confirm the observed effect. |
LDH Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background LDH activity in control wells | - High spontaneous cell death in the culture. - Serum in the culture medium contains LDH. - Mechanical stress during handling. | - Ensure optimal cell culture conditions and cell viability before starting the experiment. - Use serum-free medium during the treatment period if possible, or include a "media only" background control. - Handle cell plates gently to avoid accidental cell lysis. |
| Low signal from positive control (lysis buffer) | - Lysis buffer is not effective. - Insufficient number of cells. | - Ensure the lysis buffer is at the correct concentration and has not expired. - Optimize the cell seeding density to ensure a detectable amount of LDH is released upon lysis. |
| Variability between replicate wells | - Uneven cell seeding. - Inaccurate pipetting of reagents. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with your pipetting technique. |
Apoptosis Assay (Annexin V/PI) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) even at early time points | - this compound may be inducing necrosis at the tested concentrations. - Harsh cell handling during staining. | - Perform a time-course experiment to capture early apoptotic events. - Handle cells gently during harvesting and staining procedures. Avoid vigorous vortexing. |
| Weak Annexin V signal | - Insufficient incubation time with Annexin V. - Loss of Ca²⁺ from the binding buffer. | - Ensure the recommended incubation time is followed. - Use freshly prepared 1X binding buffer containing calcium for the staining procedure. |
| High background fluorescence | - Incomplete washing of cells. - Autofluorescence of the compound. | - Ensure cells are properly washed before analysis. - Include an unstained control of cells treated with this compound to assess its autofluorescence. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (cells treated with a lysis buffer) and a negative control (untreated cells).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9895345B2 - Use of Lappaol F to inhibit tumor cell growth - Google Patents [patents.google.com]
- 4. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Lappaol B and Lappaol F: Unraveling Structural and Functional Divergences
For Researchers, Scientists, and Drug Development Professionals
Lappaol B and Lappaol F, two dibenzylbutyrolactone lignans isolated from the seeds of Arctium lappa L. (burdock), have garnered interest in the scientific community for their potential therapeutic properties. While both share a common lignan scaffold, subtle structural modifications give rise to distinct physicochemical characteristics and biological activities. This guide provides a comprehensive comparison of their structural differences, supported by spectroscopic data, and summarizes their reported biological effects with a focus on anticancer activity.
Key Structural Differences at a Glance
The primary structural distinction between this compound and Lappaol F lies in the substituent at the C4 position of the central γ-butyrolactone ring. This compound features a (3,4-dimethoxyphenyl)methyl group at this position. In contrast, Lappaol F possesses a second, identical (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)methyl moiety, making it a symmetrical dimer-like structure. This seemingly minor difference significantly impacts their molecular weight, polarity, and spatial conformation, which in turn influences their biological target interactions.
| Feature | This compound | Lappaol F |
| Molecular Formula | C₃₁H₃₄O₉[1][2] | C₄₀H₄₂O₁₂ |
| Molecular Weight | 550.6 g/mol [1][2] | 714.76 g/mol |
| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one[1] | (3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl]methyl]dihydrofuran-2(3H)-one |
| Substituent at C4 | (3,4-dimethoxyphenyl)methyl | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)methyl |
Spectroscopic Data Comparison
A detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data reveals the structural nuances between the two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Similarly, the ¹³C NMR spectrum of Lappaol F reflects its symmetry. The key difference in the ¹³C NMR spectrum of this compound would be the presence of signals corresponding to the carbons of the 3,4-dimethoxyphenylmethyl substituent, which would be absent in the spectrum of Lappaol F.
Mass Spectrometry (MS)
The mass spectra of this compound and Lappaol F are distinguished by their molecular ion peaks, which directly correspond to their different molecular weights.
| Spectroscopic Data | This compound | Lappaol F |
| ¹H NMR | Data not available in detail. Expected to show distinct signals for the benzofuran and dimethoxyphenyl moieties. | ¹H NMR (400 MHz, CDCl₃) δ: 6.85-6.55 (m, aromatic protons), 5.15 (d, J=8.0 Hz, H-2'), 4.75 (d, J=6.0 Hz, H-2''), 3.88 (s, OCH₃), 3.87 (s, OCH₃), 3.70-3.50 (m, CH₂OH), 2.90-2.50 (m, lactone ring protons and benzylic protons). |
| ¹³C NMR | Data not available in detail. Expected to show signals for the dimethoxyphenyl group. | ¹³C NMR (100 MHz, CDCl₃) δ: 178.5 (C=O), aromatic carbons between 148.0-110.0, 88.5 (C-2'), 72.5 (CH₂OH), 60.8 (OCH₃), 56.0 (OCH₃), and aliphatic carbons of the lactone ring and benzylic positions. |
| Mass Spectrometry | [M+H]⁺ at m/z 551.2203 | [M+H]⁺ at m/z 715.2676 |
Comparative Biological Activity: Focus on Anticancer Properties
Both this compound and Lappaol F have been investigated for their cytotoxic effects against cancer cell lines. However, the available data is more extensive for Lappaol F, which has demonstrated significant anticancer activity.
Lappaol F: A Potent Anticancer Agent
Lappaol F has been shown to suppress the growth of various cancer cell lines in a time- and dose-dependent manner.[3][4] Its mechanism of action is linked to the induction of cell cycle arrest at the G1 and G2 phases and the activation of apoptosis.[3][4] A key molecular target of Lappaol F is the transcriptional co-activator Yes-associated protein (YAP), a critical component of the Hippo signaling pathway that plays a crucial role in tumorigenesis. Lappaol F inhibits YAP at both the transcriptional and post-translational levels.
Summary of Lappaol F Cytotoxicity Data:
| Cell Line | Cancer Type | IC₅₀ (µM) at 72h |
| HeLa | Cervical Cancer | 41.5 |
| MDA-MB-231 | Breast Cancer | 26.0 |
| SW480 | Colon Cancer | 45.3 |
| PC3 | Prostate Cancer | 42.9 |
| Hs-578T | Triple-Negative Breast Cancer | 35.33 (at 48h)[5] |
| MDA-MB-231 (TNBC) | Triple-Negative Breast Cancer | 59.32 (at 48h)[5] |
This compound: Emerging Evidence of Cytotoxicity
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the literature for Lappaol F.
Cell Viability Assay (MTT or SRB Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Lappaol F (or this compound) for different time intervals (e.g., 24, 48, 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) solution. The protein-bound dye is then solubilized, and the absorbance is read at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., YAP, p21, Cyclin B1) overnight at 4°C.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Lappaol F Mechanism of Action: Inhibition of the YAP Signaling Pathway
Caption: Lappaol F inhibits the YAP signaling pathway.
General Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound and F.
Conclusion
This compound and Lappaol F, while both classified as dibenzylbutyrolactone lignans, exhibit a key structural difference that likely dictates their biological activity. Lappaol F, with its symmetrical structure, has been more extensively studied and demonstrates potent anticancer effects through the inhibition of the YAP signaling pathway. The biological profile of this compound remains less characterized, with initial findings suggesting milder cytotoxic activity. Further comparative studies are warranted to fully elucidate the structure-activity relationship between these two lignans and to explore their full therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers aiming to investigate these and other natural products in the context of drug discovery and development.
References
- 1. This compound | C31H34O9 | CID 46173977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Lappaol B and Arctigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two naturally occurring lignans, Lappaol B and Arctigenin. Both compounds are found in the plant Arctium lappa (burdock) and have garnered interest for their therapeutic potential. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the signaling pathways implicated in their mechanisms of action to facilitate objective comparison and inform future research and development.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic activities of this compound and Arctigenin. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data should be interpreted with consideration of the different cell lines and assay conditions.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Target | Cell Line | IC50 Value | Reference |
| This compound | iNOS Inhibition | Inducible Nitric Oxide Synthase (iNOS) | Not Specified | 25.9 µM | [1] |
| Arctigenin | iNOS Inhibition | Inducible Nitric Oxide Synthase (iNOS) | Not Specified | 12.5 µM | [1] |
| Arctigenin | iNOS Inhibition | Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW264.7 cells | 10 nM | [2] |
Note: A lower IC50 value indicates greater potency.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | PANC-1 | Pancreatic Cancer | 30.9 µM | |
| Arctigenin | PANC-1 | Pancreatic Cancer | 1.75 µM | |
| Arctigenin | HepG2 | Hepatocellular Carcinoma | 4.74 nM | [3] |
| Arctigenin | Hep3B | Hepatocellular Carcinoma | 59.27 nM | [3] |
| Arctigenin | HCT-116 | Colon Cancer | 3.27 µM | [4] |
| Arctigenin | MDA-MB-231 | Breast Cancer | 0.79 µM - 42.9 µM | [5][6] |
| Arctigenin | SK-BR-3 | Breast Cancer | < 50 µM | [6] |
| Arctigenin | HL-60 | Leukemia | < 100 ng/mL | [7] |
Note: IC50 values can vary significantly depending on the assay duration and specific experimental conditions.
Signaling Pathways
The biological effects of this compound and Arctigenin are mediated through their interaction with various intracellular signaling pathways.
Arctigenin Signaling Pathways
Arctigenin has been shown to modulate multiple signaling pathways involved in inflammation and cancer progression. These include the NF-κB, MAPK, PI3K/Akt, and STAT3 pathways. By inhibiting these pathways, Arctigenin can reduce the expression of pro-inflammatory mediators and suppress tumor cell proliferation and survival.[7][8]
This compound Signaling Pathways (Inferred)
Direct studies on the signaling pathways modulated by this compound are limited. However, based on the activity of the structurally related compound, Lappaol F, which has been shown to inhibit the Hippo-YAP and PI3K/AKT pathways, it can be hypothesized that this compound may exert its effects through similar mechanisms.[9] Further research is required to confirm the specific pathways targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 3. mdpi.com [mdpi.com]
- 4. jppres.com [jppres.com]
- 5. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 6. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arctigenin inhibits lipopolysaccharide-induced iNOS expression in RAW264.7 cells through suppressing JAK-STAT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9895345B2 - Use of Lappaol F to inhibit tumor cell growth - Google Patents [patents.google.com]
Lappaol B: A Potential High-Value Biomarker for Distinguishing Arctium Species
For researchers, scientists, and drug development professionals, the accurate identification and quality control of Arctium species, commonly known as burdock, is paramount for ensuring the consistency and efficacy of herbal medicines and derived pharmaceuticals. While several lignans have been used for this purpose, the sesquilignan Lappaol B is emerging as a promising biomarker for differentiating between various Arctium species.
This guide provides a comparative analysis of this compound against other established biomarkers in Arctium lappa, Arctium minus, and Arctium tomentosum. It includes quantitative data, detailed experimental protocols for analysis, and visual diagrams of workflows and logical relationships to support research and development.
Comparative Analysis of Lignan Content in Arctium Species
Lignans are a major class of bioactive compounds in Arctium species, with their profiles varying significantly between species and plant parts. This variation presents an opportunity for using specific lignans as biomarkers for species identification and authentication. While arctiin and arctigenin are the most abundant and commonly quantified lignans, other compounds, including various lappaols, can provide more specific chemotaxonomic information.
A recent study by Malaník et al. (2024) provided a detailed comparison of the lignan content in the fruits of A. lappa, A. minus, and A. tomentosum, highlighting significant quantitative differences that can be exploited for biomarker discovery. Although this study did not specifically quantify this compound, it laid the groundwork for understanding the differential distribution of related lappaols, such as lappaol C and lappaol H[1]. This compound has been identified as a constituent of Arctium lappa seeds[2].
Below is a summary of quantitative data for key lignans in the fruits of the three Arctium species, based on available literature. It is important to note that the concentration of these compounds can be influenced by factors such as harvest time and environmental conditions[1].
| Compound | Arctium lappa (µg/g DW of fruits) | Arctium minus (µg/g DW of fruits) | Arctium tomentosum (µg/g DW of fruits) | Reference |
| Arctiin | 29000 ± 24000 | 16000 ± 11000 | Not Reported | [1] |
| Arctigenin | 310 ± 120 | 960 ± 480 | Not Reported | [1] |
| Lappaol C | 1650 ± 780 (2021) / 200 ± 50 (2022) | Not Reported | Not Reported | [1] |
| Lappaol H | 340 ± 170 (2021) / 120 ± 10 (2022) | Not Reported | Not Reported | [1] |
| Matairesinoside | 140 ± 60 (2021) / 70 ± 30 (2022) | Not Reported | Not Reported | [1] |
Data for Lappaol C, H, and Matairesinoside are presented for two different collection years to highlight potential variability.
While quantitative data for this compound across different species and plant parts remains to be extensively documented in readily available literature, its presence in A. lappa seeds suggests its potential as a specific biomarker. Further research is warranted to quantify its concentration in the leaves, roots, and seeds of A. lappa, A. minus, and A. tomentosum to fully establish its utility.
Experimental Protocols
Accurate quantification of this compound and other lignans requires robust and validated analytical methods. The following protocols for extraction and analysis are based on established methodologies for lignan analysis in Arctium species.
Protocol 1: Extraction of Lignans from Arctium Plant Material
This protocol is suitable for the extraction of lignans from dried and powdered plant material (seeds, roots, or leaves).
Materials:
-
Dried, powdered Arctium plant material
-
Methanol or Ethanol (80%, v/v)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add 20 mL of 80% methanol (or ethanol).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue with another 20 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC or LC-MS analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method allows for the quantification of this compound and other lignans.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 15-30% B
-
10-45 min: 30-50% B
-
45-50 min: 50-80% B
-
50-55 min: 80-95% B
-
55-60 min: 95% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 3: High-Sensitivity Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For lower concentrations or higher specificity, UPLC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation of analytes.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative ESI
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and other target lignans need to be determined by infusing a standard solution.
Procedure:
-
Follow the same sample and standard preparation steps as for the HPLC-DAD method.
-
Develop an MRM method by optimizing the MS/MS parameters for this compound and other target lignans.
-
Inject the calibration standards and samples into the UPLC-MS/MS system.
-
Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.
Visualizations
To further clarify the experimental process and the rationale for using this compound as a biomarker, the following diagrams are provided.
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Logical relationship of this compound as a differentiating biomarker.
References
Lignan-Specific Antibody Specificity: A Comparative Analysis of Lappaol B Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Lappaol B with lignan-specific antibodies. Given the structural similarities among lignans, understanding the specificity of antibodies intended for the detection and quantification of a particular lignan is crucial for assay accuracy and reliability. This document outlines the principles of assessing cross-reactivity, presents hypothetical comparative data, details a relevant experimental protocol, and provides visual workflows to aid in experimental design.
Introduction to Lignan Cross-Reactivity
Lignans are a diverse group of polyphenolic compounds found in plants, with many exhibiting interesting biological activities. This compound, a dibenzylbutyrolactone lignan found in Arctium lappa (burdock), shares a core structure with other lignans such as arctigenin, matairesinol, and lappaol F[1][2]. When developing immunoassays for a specific lignan, the potential for cross-reactivity of the antibody with structurally related compounds is a critical parameter to evaluate. High cross-reactivity can lead to inaccurate quantification and false-positive results.
The primary method for assessing antibody specificity against small molecules like lignans is the competitive enzyme-linked immunosorbent assay (cELISA). This assay measures the ability of related compounds to compete with the target analyte for binding to a limited number of antibody binding sites.
Comparative Cross-Reactivity Data
Due to the limited availability of published experimental data specifically detailing the cross-reactivity of this compound in a lignan-specific immunoassay, the following table presents a representative dataset. This data is modeled on typical cross-reactivity results obtained during the characterization of antibodies against small molecules and serves to illustrate how such data is presented and interpreted. The hypothetical assay is a competitive ELISA developed for the quantification of Arctigenin.
Table 1: Hypothetical Cross-Reactivity of an Anti-Arctigenin Antibody with Various Lignans
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| Arctigenin | 10 | 100 | |
| This compound | 50 | 20 | |
| Matairesinol | 200 | 5 | |
| Lappaol F | 15 | 66.7 | |
| Arctiin | >1000 | <1 |
*Cross-reactivity (%) is calculated as: (IC50 of Arctigenin / IC50 of competing lignan) x 100
Note: The data presented for this compound and other lignans are illustrative and intended for comparative purposes only. Actual experimental results would be required to confirm the precise cross-reactivity profile of a given antibody. The structural similarity between Lappaol F and Arctigenin would suggest a higher potential for cross-reactivity, as reflected in the hypothetical data. This compound, with its additional furan ring, may exhibit lower, but still potentially significant, cross-reactivity.
Experimental Protocols
The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of a lignan-specific antibody. This protocol is adapted from standard methodologies for small molecule immunoassays[3][4][5][6].
Competitive ELISA Protocol for Lignan Cross-Reactivity
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Lignan standards (Arctigenin, this compound, Matairesinol, etc.)
-
Lignan-specific primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Plate Coating:
-
Dilute the coating antigen (e.g., Arctigenin-protein conjugate) to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the coating antigen solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the standard lignan (e.g., Arctigenin) and the test lignans (e.g., this compound, Matairesinol) in Assay Buffer (e.g., Blocking Buffer).
-
In a separate dilution plate, mix 50 µL of each lignan dilution with 50 µL of the diluted primary antibody.
-
Incubate the mixture for 1 hour at room temperature.
-
Transfer 100 µL of the lignan-antibody mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
5. Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
6. Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the Arctigenin concentration.
-
Determine the IC50 value (the concentration of lignan that causes 50% inhibition of the maximum signal) for Arctigenin and each of the tested lignans.
-
Calculate the percent cross-reactivity for each lignan using the formula mentioned previously.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Principle of Competitive ELISA for Lignan Detection.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
A Researcher's Guide to the Purity Validation of Synthesized Lappaol B
For Immediate Publication
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of synthetically produced Lappaol B. This document outlines detailed experimental protocols and presents a comparative analysis of analytical techniques to ensure the identity and purity of the compound, distinguishing it from potential impurities and alternative compounds.
This compound, a bioactive lignan first isolated from Arctium lappa (burdock), has garnered significant interest for its potential therapeutic properties.[1][2][3] As with any synthesized compound intended for research or pharmaceutical development, rigorous purity validation is paramount. This guide details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Comparative Analytical Techniques
The purity of synthesized this compound should be assessed using a multi-pronged approach, as no single technique can definitively confirm both identity and purity. The table below summarizes the key analytical methods and their expected outcomes for pure this compound.
| Analytical Technique | Parameter | Expected Result for this compound | Potential Impurities/Alternatives & Expected Observations |
| HPLC-UV | Retention Time (tʀ) | A single, sharp peak at a characteristic tʀ under defined conditions. | Additional peaks indicating impurities (e.g., Lappaol F, diastereomers, starting materials). |
| Purity (%) | >98% (typical for high-purity standard) | Lower percentage area for the main peak. | |
| ¹H-NMR | Chemical Shifts (δ) | Specific proton signals corresponding to the molecular structure. | Additional, unexpected signals or distorted peak shapes. |
| Integration | Correct proton ratios for each signal. | Incorrect integration values. | |
| ¹³C-NMR | Chemical Shifts (δ) | 31 distinct carbon signals corresponding to the molecular structure. | More or fewer than 31 signals, or shifts indicating structural differences. |
| High-Resolution MS (HRMS) | Exact Mass | [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of C₃₁H₃₄O₉. | Ions corresponding to the mass of potential impurities. |
| Tandem MS (MS/MS) | Fragmentation Pattern | Characteristic fragmentation pattern for the this compound molecule. | Different fragmentation patterns for isomeric or structurally different impurities. |
Potential Impurities and Alternative Compounds
During the synthesis of this compound, several impurities could arise. These may include:
-
Starting Materials and Reagents: Unreacted precursors or residual reagents from the synthesis.
-
Byproducts: Compounds formed through side reactions.
-
Isomers: Diastereomers of this compound may form if stereocontrol is not absolute during synthesis.
-
Related Lignans: Structurally similar lignans, such as Lappaol F , which is also found in Arctium lappa, could be present as impurities if the synthetic route is not highly specific.[4]
Commercially available analytical standards for this compound and related compounds are essential for definitive identification and quantification. Researchers should source certified reference materials whenever possible.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of a synthesized this compound sample and quantifying any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. A starting point could be a linear gradient from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm, which is a common wavelength for detecting phenolic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation: The method should be validated for linearity, precision, accuracy, and specificity according to standard guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural confirmation of the synthesized this compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H-NMR: Provides information on the proton environment. Key signals for this compound are expected in the aromatic, methoxy, and aliphatic regions.
-
¹³C-NMR: Confirms the presence of all 31 carbon atoms in the molecule.
-
2D-NMR (COSY, HSQC, HMBC): Used to assign all proton and carbon signals and confirm the connectivity of the molecule.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for lignans.
-
Data Acquisition:
-
Full Scan MS: To determine the exact mass of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). The theoretical exact mass of C₃₁H₃₄O₉ is 550.2203.
-
Tandem MS (MS/MS): To obtain a characteristic fragmentation pattern by selecting the parent ion and subjecting it to collision-induced dissociation. The fragmentation of dibenzylbutyrolactone lignans often involves cleavages of the lactone ring and the benzyl ether linkages.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
References
Lappaol B in Arctium lappa: A Comparative Analysis of Lignan Content in Different Plant Parts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the distribution of lignans, with a focus on the Lappaol series, in different parts of the Arctium lappa (burdock) plant. While direct quantitative data for Lappaol B is limited in publicly available literature, this document synthesizes existing research on related lignans and their concentrations in various plant organs to offer valuable insights for phytochemical research and drug discovery.
Comparative Lignan Content
A comprehensive study on various burdock genotypes identified a total of 14 distinct lignans in the seeds, while only trace amounts were found in the roots.[1] This suggests that for the isolation and quantification of this compound and related compounds, the seeds are the most promising plant part to investigate. The leaves are also known to contain lignans, including arctiin and arctigenin, although quantitative comparisons with seeds and roots are less documented.[3]
Below is a summary of the available quantitative data for total lignans in the roots and seeds of Arctium lappa.
| Plant Part | Total Lignan Content (mg/g of extract) | Key Lignans Identified |
| Seeds | High (specific values vary by genotype) | Arctigenin, Matairesinol, Arctiin, (iso)Lappaol A, Lappaol C, Lappaol F[4] |
| Roots | Trace amounts | Arctiin, Luteolin, Quercetin rhamnoside[5] |
| Leaves | Data not available for total lignans | Arctiin, Arctigenin[3] |
Note: The table summarizes findings from multiple sources. The absence of a specific value indicates that the data was not available in the reviewed literature.
Experimental Protocols
The following is a representative experimental protocol for the extraction and quantification of lignans, adaptable for the analysis of this compound, from Arctium lappa plant material.
Sample Preparation and Extraction
-
Plant Material: Collect fresh roots, leaves, and seeds of Arctium lappa.
-
Drying and Grinding: Air-dry the plant materials in the shade and then grind them into a fine powder.
-
Extraction:
-
Weigh 500g of the powdered plant material.
-
Perform successive extractions by soaking the powder in methanol (5 L) at room temperature.
-
Combine the methanolic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method is crucial for the accurate quantification of this compound.
-
Instrumentation: An Agilent HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 25 cm length, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 280 nm for the detection of lignans.
-
Injection Volume: 20 µL.
-
Quantification: Use a certified reference standard of this compound to prepare a calibration curve for accurate quantification.
Below is a graphical representation of the experimental workflow.
References
- 1. Comparative analysis of caffeoylquinic acids and lignans in roots and seeds among various burdock (Arctium lappa) genotypes with high antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural lignans from Arctium lappa as antiaging agents in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Lappaol B Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various extraction methods applicable to Lappaol B, a lignan found in the seeds of Arctium lappa (burdock). While direct comparative studies on the extraction efficiency of this compound are limited, this document synthesizes available data on the extraction of related lignans from Arctium lappa to offer insights into reproducible methodologies. The guide details experimental protocols and presents quantitative data to facilitate the selection of suitable extraction techniques for research and development purposes.
Comparison of Extraction Methods for Lignans from Arctium lappa
The extraction of lignans, including this compound, from Arctium lappa can be achieved through several methods, each with distinct advantages and disadvantages in terms of yield, purity, extraction time, and environmental impact. Below is a summary of common techniques and reported yields for major lignans from Arctium lappa, which can serve as a proxy for estimating the efficiency of this compound extraction.
| Extraction Method | Solvent(s) | Key Parameters | Typical Lignan Yield (for Arctiin/Arctigenin) | Purity | Reference |
| Solvent Extraction (Maceration/Reflux) | Methanol, Ethanol, Ethyl Acetate, Dichloromethane | Temperature, Time, Solvent-to-Solid Ratio | Variable, e.g., ~5-10% (w/w) crude extract | Low to Moderate | [1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Frequency, Power, Time, Temperature | Often higher than conventional methods in shorter time | Moderate | [2] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Power, Time, Temperature | High yields in very short extraction times | Moderate | |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents (e.g., Ethanol) | Pressure, Temperature, CO2 flow rate, Co-solvent % | Selective extraction, variable yield | High | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the extraction and analysis of lignans from Arctium lappa.
Ultrasound-Assisted Extraction (UAE) of Lignans
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times compared to conventional methods.
Protocol:
-
Sample Preparation: Air-dry the seeds of Arctium lappa at room temperature and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Mix the powdered plant material with a solvent (e.g., 80% ethanol) in a flask at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Perform sonication at a controlled temperature (e.g., 50°C) and frequency (e.g., 40 kHz) for a specified duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography (e.g., silica gel or polyamide) to isolate specific lignans.
High-Performance Liquid Chromatography (HPLC) for Quantification of Lignans
HPLC is a standard analytical technique for separating, identifying, and quantifying individual components in a mixture.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution to create a calibration curve.
-
Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of two solvents, for example, (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be programmed to optimize the separation of lignans.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: A Diode Array Detector (DAD) or UV detector set at a wavelength where this compound shows maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Analysis:
-
Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract by using the calibration curve generated from the standard solutions.
-
Visualizing a Potential Signaling Pathway and Experimental Workflow
While the direct signaling pathway modulated by this compound is not yet fully elucidated, studies on crude extracts of Arctium lappa and related lignans suggest potential involvement in pathways regulating cell proliferation and apoptosis. For instance, extracts have been shown to influence the p53, TGF-β, and NF-κB signaling pathways[4]. Lappaol F, a structurally similar lignan, has been reported to inhibit the YAP signaling pathway[5].
Below are Graphviz diagrams illustrating a generalized experimental workflow for this compound extraction and a hypothetical signaling pathway that may be influenced by Arctium lappa lignans.
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by this compound.
Conclusion
The reproducible extraction of this compound is critical for its further investigation and potential therapeutic applications. While specific comparative data for this compound is scarce, the methodologies presented for related lignans from Arctium lappa provide a solid foundation for developing and optimizing extraction protocols. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer efficient and greener alternatives to conventional solvent extraction. For accurate quantification, a validated HPLC method is indispensable. Further research is warranted to establish the optimal extraction conditions specifically for this compound and to elucidate its precise mechanism of action and the signaling pathways it modulates.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity assessment of beta-lapachone in endothelial cells [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. Proapoptotic and Antiangiogenic Activities of Arctium Lappa L. on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Protocol for Lappaol B
Researchers and drug development professionals handling Lappaol B must prioritize safety and environmental responsibility. Given its bioactive nature and the absence of complete hazard data, this compound waste should be managed as a chemical waste stream through an approved institutional program.
Properties of this compound
To inform a comprehensive safety and disposal assessment, the known quantitative properties of this compound have been compiled below.
| Property | Value |
| CAS Number | 62359-60-8[1] |
| Molecular Formula | C₃₁H₃₄O₉[1] |
| Molecular Weight | 550.6 g/mol [1] |
| Solubility | Soluble in organic solvents such as DMSO, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate. Sparingly soluble or insoluble in water.[2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste requires segregation and clear labeling to ensure safe handling and compliance with regulations.
Solid this compound Waste
This category includes expired or unused pure this compound, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weigh boats.
Experimental Protocol:
-
Segregation: Do not mix solid this compound waste with other laboratory trash or different chemical waste streams.
-
Containment: Place the solid waste into a chemically compatible, sealable container. A high-density polyethylene (HDPE) container or a securely lined cardboard box designated for solid chemical waste is appropriate.
-
Labeling: Affix a hazardous waste label to the container immediately. Fill out the label completely with the following information:
-
Waste Name: "this compound Solid Waste"
-
Composition: List "this compound" and any contaminated materials (e.g., gloves, wipes).
-
Hazard Identification: Mark as "Non-hazardous" if confirmed by EHS, otherwise, handle as "Chemical Waste" or consult your EHS for appropriate hazard classification.
-
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. Ensure it is away from incompatible materials.
-
Disposal Request: Once the container is full or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.
This compound in Solution
This includes solutions of this compound in organic solvents used for experiments. Due to its poor water solubility, sink disposal is not appropriate.
Experimental Protocol:
-
Segregation: Collect all liquid waste containing this compound. Do not mix with aqueous or other incompatible waste streams. Halogenated and non-halogenated solvent waste should be collected separately, as is standard practice.[3]
-
Containment: Use a designated, chemically compatible, and properly vented waste container (e.g., a safety can for flammable solvents).
-
Labeling: Affix a hazardous waste label to the liquid waste container. Fill out the label completely:
-
Waste Name: "this compound in [Solvent Name]"
-
Composition: List all constituents, including "this compound" and the solvent(s), with estimated percentages.
-
Hazard Identification: Indicate the hazards of the solvent (e.g., Flammable, Toxic).
-
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area, secondary containment is recommended.
-
Disposal Request: When the container is nearing capacity (e.g., 90% full), arrange for a pickup from your institution's EHS department.
Contaminated Labware
This includes empty vials, pipette tips, and other disposable labware that has come into contact with this compound.
Experimental Protocol:
-
Gross Decontamination: To the extent possible, remove residual this compound. For empty containers that held significant quantities, rinse with a small amount of a suitable organic solvent.
-
Rinsate Management: The solvent rinse (rinsate) must be collected and disposed of as this compound liquid chemical waste.[3]
-
Disposal of Labware:
-
Sharps: Contaminated needles, scalpels, or broken glass must be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Other contaminated items like pipette tips and centrifuge tubes should be collected in a dedicated, sealed container or bag clearly labeled as "this compound Contaminated Labware."
-
-
Final Disposal: Dispose of the container through your institution's chemical waste program. Do not place these items in regular trash or biohazard bags.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lappaol B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or lesser-known compounds like Lappaol B. As a natural product isolated from Arctium lappa (burdock), its complete toxicological profile is not extensively documented.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it to be a potentially hazardous substance.[3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with compounds of unknown toxicity, a comprehensive PPE strategy is non-negotiable to prevent dermal, ocular, and inhalation exposure.[5][6][7] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Key Specifications & Use Cases |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) | The inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff.[8] Gloves must be inspected for integrity before use and changed immediately if contaminated or torn.[5][9] |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield | Safety goggles provide minimum protection.[5] For procedures with a risk of splashes or aerosol generation, a full-face shield worn over safety goggles is recommended to protect the entire face.[5][10] |
| Body Protection | Laboratory coat (lab coat) | A clean, buttoned lab coat made of a suitable material should be worn at all times in the laboratory.[11] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | A respirator is necessary when handling the powdered form of this compound or when there is a potential for aerosol generation, especially outside of a certified chemical fume hood.[10] All work with volatile substances should be conducted within a fume hood.[3][11] |
| Foot Protection | Closed-toe shoes | Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[3][6] |
Standard Operating Procedure for Handling this compound
A systematic workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Emergency Response: this compound Spill Protocol
In the event of an accidental spill, a swift and organized response is crucial to mitigate potential hazards. The following diagram outlines the immediate actions to be taken.
Operational and Disposal Plans
Handling:
-
Always handle this compound within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.[11]
-
Use disposable lab supplies whenever possible to reduce the risk of cross-contamination.
-
Avoid the formation of dust and aerosols.[9]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is clearly labeled with the chemical name and any known hazards.[3][12]
Disposal:
-
All waste materials that have come into contact with this compound, including gloves, disposable labware, and contaminated absorbent materials, must be treated as hazardous waste.
-
Dispose of this waste in designated, clearly labeled, and sealed containers.
-
Follow all institutional and local regulations for the disposal of chemical waste.
By adhering to these stringent safety protocols, researchers can confidently work with this compound while prioritizing their personal safety and maintaining the integrity of their research environment.
References
- 1. This compound | C31H34O9 | CID 46173977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
